molecular formula C8H8O2S B159533 3-Thio-pheneacrylic acid methyl ester

3-Thio-pheneacrylic acid methyl ester

カタログ番号: B159533
分子量: 168.21 g/mol
InChIキー: ZBUKIESAKFXOHF-NSCUHMNNSA-N
注意: 研究専用です。人間または獣医用ではありません。
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説明

3-Thiophen-3-yl-acrylic acid methyl ester is a key chemical building block in materials science, primarily used as a functional monomer for the synthesis of novel polythiophene derivatives . Its core research value lies in its molecular structure, where an electron-withdrawing acrylate group is conjugated to the thiophene ring via a double bond. This design is strategic for creating processable π-conjugated polymers. When polymerized, this monomer forms poly(3-thiophen-3-yl-acrylic acid methyl ester) (PT3AME), a material engineered to be soluble in polar organic solvents, thereby overcoming the intrinsic processability issues of unsubstituted polythiophenes . A significant application of this monomer is its role as a precursor to poly(3-thiophen-3-yl-acrylic acid) (PT3AA) through alkaline hydrolysis. This transformation yields a polymer with ionizable carboxylate groups, granting solubility in aqueous base solutions and expanding its utility into environmentally friendly or biologically compatible processing techniques . The acrylate functionality also provides a handle for further chemical modifications and offers the potential to promote cross-linking between polymer chains, which can be utilized for controlled hardening and patterning in device fabrication . From an electronic perspective, the conjugated side chain in the resulting polymer is intended to extend the π-system beyond the main backbone. This architectural design aims to enhance electronic properties by reducing the band gap, which is a critical parameter for a material's optical and conductive characteristics . Researchers value this compound for developing advanced organic electronic devices, including organic photovoltaics (OPVs) and field-effect transistors (OFETs), where soluble and tunable semiconductors are required .

Structure

3D Structure

Interactive Chemical Structure Model





特性

IUPAC Name

methyl (E)-3-thiophen-3-ylprop-2-enoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8O2S/c1-10-8(9)3-2-7-4-5-11-6-7/h2-6H,1H3/b3-2+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZBUKIESAKFXOHF-NSCUHMNNSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C=CC1=CSC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC(=O)/C=C/C1=CSC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

168.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of Methyl 3-(Thiophen-3-yl)acrylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of methyl 3-(thiophen-3-yl)acrylate, a valuable building block in medicinal chemistry and materials science. This document details a reliable synthetic pathway via esterification, outlines alternative synthetic strategies, and provides key analytical data for the characterization of the final product.

Synthetic Pathways

The synthesis of methyl 3-(thiophen-3-yl)acrylate can be achieved through several methods, with the most prominently documented being the direct esterification of 3-(thiophen-3-yl)acrylic acid. Alternative routes, such as the Heck and Wittig reactions, offer different approaches starting from readily available thiophene (B33073) derivatives.

Primary Synthetic Route: Fischer-Speier Esterification

The most direct and high-yielding synthesis of methyl 3-(thiophen-3-yl)acrylate is the Fischer-Speier esterification of 3-(thiophen-3-yl)acrylic acid. This method involves the reaction of the carboxylic acid with methanol (B129727) in the presence of a strong acid catalyst, typically concentrated sulfuric acid.[1]

Reaction Scheme:

G reactant1 3-(Thiophen-3-yl)acrylic acid product Methyl 3-(thiophen-3-yl)acrylate reactant1->product + reactant2 Methanol reactant2->product + catalyst H₂SO₄ (conc.) reflux Reflux, 24h

Figure 1: Fischer-Speier Esterification of 3-(Thiophen-3-yl)acrylic acid.

Experimental Protocol:

A detailed experimental protocol for the synthesis of methyl 3-(thiophen-3-yl)acrylate via Fischer-Speier esterification is provided below, based on established literature procedures.[1]

Materials:

  • 3-(Thiophen-3-yl)acrylic acid

  • Dry Methanol

  • Concentrated Sulfuric Acid

  • Sodium Bicarbonate (saturated aqueous solution)

  • Brine

  • Anhydrous Magnesium Sulfate

  • Organic solvent for extraction (e.g., diethyl ether or ethyl acetate)

Procedure:

  • To a round-bottom flask, add 3-(thiophen-3-yl)acrylic acid (1 equivalent).

  • Add an excess of dry methanol to the flask.

  • Carefully add a catalytic amount of concentrated sulfuric acid (a few drops) to the mixture.

  • Equip the flask with a reflux condenser and heat the mixture to reflux for 24 hours.

  • After cooling to room temperature, remove the excess methanol under reduced pressure.

  • Dissolve the residue in an organic solvent (e.g., diethyl ether) and wash with a saturated aqueous solution of sodium bicarbonate to neutralize the acid catalyst.

  • Wash the organic layer with brine, dry over anhydrous magnesium sulfate, and filter.

  • Remove the solvent under reduced pressure to yield the crude methyl 3-(thiophen-3-yl)acrylate.

  • Purify the crude product by column chromatography on silica (B1680970) gel if necessary.

Quantitative Data:

ParameterValueReference
Yield 99.9%[1]
Alternative Synthetic Route 1: Heck Reaction

The Mizoroki-Heck reaction provides a powerful method for the formation of carbon-carbon bonds. In this context, methyl 3-(thiophen-3-yl)acrylate can be synthesized by the palladium-catalyzed coupling of a 3-halothiophene (e.g., 3-bromothiophene) with methyl acrylate (B77674).

Reaction Scheme:

G reactant1 3-Bromothiophene (B43185) product Methyl 3-(thiophen-3-yl)acrylate reactant1->product + reactant2 Methyl Acrylate reactant2->product + catalyst Pd Catalyst Base

Figure 2: Heck Reaction for the synthesis of Methyl 3-(thiophen-3-yl)acrylate.

A related oxidative Heck reaction utilizing 3-thienylboronic acid has also been reported to yield the desired product.

General Experimental Conditions for Oxidative Heck Reaction:

While a specific protocol for the direct Heck reaction of 3-bromothiophene is not detailed in the provided search results, a general procedure for the oxidative Heck reaction of an arylboronic acid with an acrylate is available. This can be adapted for 3-thienylboronic acid.

ParameterCondition
Palladium Catalyst Pd(OAc)₂
Ligand dppp (1,3-bis(diphenylphosphino)propane)
Solvent Acetone
Additives TFA (Trifluoroacetic acid)
Temperature 70 °C
Reaction Time 20 hours
Alternative Synthetic Route 2: Wittig Reaction

The Wittig reaction is a widely used method for the synthesis of alkenes from aldehydes or ketones. For the synthesis of methyl 3-(thiophen-3-yl)acrylate, this would involve the reaction of thiophene-3-carboxaldehyde with a phosphorus ylide, specifically methyl (triphenylphosphoranylidene)acetate.

Reaction Scheme:

G reactant1 Thiophene-3-carboxaldehyde product Methyl 3-(thiophen-3-yl)acrylate reactant1->product + reactant2 Methyl (triphenylphosphoranylidene)acetate reactant2->product + byproduct Triphenylphosphine oxide product->byproduct +

Figure 3: Wittig Reaction for the synthesis of Methyl 3-(thiophen-3-yl)acrylate.

A one-pot aqueous Wittig reaction has been successfully employed for the synthesis of the 2-thiophene isomer, suggesting a similar approach could be viable for the 3-thiophene derivative.

General Experimental Conditions for Aqueous Wittig Reaction:

ParameterCondition
Phosphine Triphenylphosphine
Alkyl Halide Methyl bromoacetate
Base Saturated aqueous sodium bicarbonate
Solvent Water
Reaction Time 1 hour

Characterization Data

The structural confirmation of the synthesized (E)-methyl 3-(thiophen-3-yl)acrylate is achieved through spectroscopic methods.

Table of Spectroscopic Data:

TechniqueDataReference
¹H NMR (400 MHz, CDCl₃)δ (ppm): 3.80 (s, 3H, OMe), 6.27 (d, J = 16.0 Hz, 1H), 7.29-7.34 (m, 2H), 7.50 (d, J = 1.6 Hz, 1H), 7.68 (d, J = 16.0 Hz, 1H)
¹³C NMR (100.6 MHz, CDCl₃)δ (ppm): 52.1, 117.7, 125.4, 127.4, 128.6, 137.8, 138.7, 168.1
Melting Point 48-49 °C
High-Resolution Mass Spectrometry (HRMS) calcd for [C₈H₈O₂S]⁺ requires m/z 168.0245, found 168.0243

Experimental Workflow

The following diagram illustrates a general workflow for the synthesis and purification of methyl 3-(thiophen-3-yl)acrylate.

G cluster_synthesis Synthesis cluster_workup Work-up cluster_purification Purification & Analysis start Starting Materials reaction Chemical Reaction (Esterification, Heck, or Wittig) start->reaction quench Reaction Quenching reaction->quench extraction Liquid-Liquid Extraction quench->extraction drying Drying of Organic Phase extraction->drying concentration Solvent Removal drying->concentration chromatography Column Chromatography concentration->chromatography characterization Spectroscopic Analysis (NMR, MS) chromatography->characterization final_product Pure Methyl 3-(thiophen-3-yl)acrylate characterization->final_product

Figure 4: General workflow for the synthesis and purification of Methyl 3-(thiophen-3-yl)acrylate.

References

Technical Guide: Physicochemical Properties of Methyl 3-(3-Thienyl)acrylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 3-(3-thienyl)acrylate is a substituted acrylate (B77674) ester containing a thiophene (B33073) ring at the 3-position. This class of compounds is of interest in organic synthesis and medicinal chemistry due to the diverse biological activities associated with thiophene-containing molecules. This technical guide provides a summary of the available physicochemical properties, a detailed experimental protocol for its synthesis, and relevant spectral data for the (E)-isomer of methyl 3-(3-thienyl)acrylate.

Physicochemical Properties

PropertyValueSource
Molecular Formula C₈H₈O₂SN/A
Molecular Weight 168.21 g/mol [1]
Melting Point 48-49 °C[2]
Exact Mass 168.0245 g/mol [2]
Boiling Point Not availableN/A
Solubility Not availableN/A
CAS Number 135835-43-7[1][3]

Synthesis of (E)-Methyl 3-(3-Thienyl)acrylate

A detailed experimental protocol for the synthesis of (E)-methyl 3-(3-thienyl)acrylate has been reported via a ligand and base-free Pd-catalyzed oxidative Heck reaction.[2]

Experimental Protocol

Materials:

Procedure:

  • To a reaction vessel, add 3-thiopheneboronic acid (0.2 mmol), Pd(OAc)₂ (0.01 mmol, 5 mol%), benzoquinone (0.2 mmol), and tert-butyl peroxybenzoate (0.4 mmol).

  • Add methyl acrylate (0.4 mmol) and dichloromethane (2 mL).

  • Stir the reaction mixture at 60 °C for 24 hours.

  • After cooling to room temperature, concentrate the reaction mixture under reduced pressure.

  • Purify the residue by flash column chromatography on silica (B1680970) gel using a mixture of petroleum ether and ethyl acetate as the eluent to afford (E)-methyl 3-(thiophen-3-yl)acrylate.[2]

The following diagram illustrates the workflow for the synthesis of (E)-methyl 3-(3-thienyl)acrylate.

G cluster_0 Reaction Setup cluster_1 Reaction cluster_2 Workup and Purification cluster_3 Product start Combine Reactants: - 3-Thiopheneboronic acid - Pd(OAc)₂ - Benzoquinone - TBPB - Methyl acrylate - Dichloromethane react Stir at 60 °C for 24 hours start->react Heat concentrate Concentrate under reduced pressure react->concentrate Cool chromatography Flash Column Chromatography (Silica gel, Petroleum ether/Ethyl acetate) concentrate->chromatography product (E)-Methyl 3-(3-thienyl)acrylate chromatography->product

Synthesis workflow for (E)-methyl 3-(3-thienyl)acrylate.

Spectral Data

¹H NMR Spectroscopy

The ¹H NMR spectrum of (E)-methyl 3-(thiophen-3-yl)acrylate was recorded on a 400 MHz instrument in CDCl₃. The chemical shifts (δ) are reported in ppm.[2]

Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)Number of ProtonsAssignment
3.80s-3HOMe
6.27d16.01H=CH
7.29-7.34m-2HThiophene-H
7.50d1.61HThiophene-H
7.68d16.01H=CH
Infrared (IR) Spectroscopy
Mass Spectrometry (MS)

Biological Activity and Signaling Pathways

A comprehensive search of available scientific literature did not yield any specific information on the biological activity or associated signaling pathways of methyl 3-(3-thienyl)acrylate.

Conclusion

This technical guide provides the currently available physicochemical and spectral data for methyl 3-(3-thienyl)acrylate, with a focus on the (E)-isomer. While some key properties like melting point and ¹H NMR data have been identified, there are significant gaps in the publicly available information, particularly concerning its boiling point, solubility, IR and mass spectra, and biological activities. The provided synthesis protocol offers a clear method for its preparation, enabling further research into its properties and potential applications. Researchers are encouraged to perform their own characterizations to fill the existing data gaps.

References

Commercial Availability and Synthetic Pathways of 3-Thiopheneacrylic Acid Methyl Ester: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-Thiopheneacrylic acid methyl ester, also known as methyl 3-(thiophen-3-yl)acrylate, is a key synthetic intermediate with significant applications in medicinal chemistry, most notably in the synthesis of novel antitubercular agents. This technical guide provides a comprehensive overview of its commercial availability, detailed experimental protocols for its synthesis via the Horner-Wadsworth-Emmons reaction, and its role in the development of the clinical candidate telacebec (B1166443) (Q203). Furthermore, this document elucidates the mechanism of action of telacebec, offering insights into its therapeutic potential.

Commercial Availability and Suppliers

3-Thiopheneacrylic acid methyl ester (CAS No. 135835-43-7) is readily available from a variety of chemical suppliers.[1][2][3][4] The compound is typically offered in research-grade purities, often exceeding 98%. It is generally supplied as a crystalline solid.[5] For researchers requiring this intermediate, several reputable vendors are listed below. It is advisable to request certificates of analysis from suppliers to confirm lot-specific data.[1][5]

SupplierPurity/SpecificationMolecular FormulaMolecular WeightCAS Number
Santa Cruz BiotechnologyResearch GradeC₈H₈O₂S168.21135835-43-7
BLD Pharm≥98%C₈H₈O₂S168.21135835-43-7
Cayman Chemical≥98%C₈H₈O₂S168.2135835-43-7
Manchester OrganicsInquire for purityC₈H₈O₂S-135835-43-7
Aromalake ChemicalInquire for purityC₈H₈O₂S168.21135835-43-7

Synthetic Protocols: The Horner-Wadsworth-Emmons Reaction

The Horner-Wadsworth-Emmons (HWE) reaction is a widely used and efficient method for the stereoselective synthesis of alkenes, particularly favoring the formation of (E)-isomers of α,β-unsaturated esters.[6] This makes it an ideal choice for the preparation of 3-thiopheneacrylic acid methyl ester from 3-thiophenecarboxaldehyde (B150965) and a suitable phosphonate (B1237965) reagent. The primary advantage of the HWE reaction over the traditional Wittig reaction is the water-solubility of the phosphate (B84403) byproduct, which simplifies purification.[6]

General Experimental Protocol for Horner-Wadsworth-Emmons Synthesis

This protocol is adapted from established procedures for the synthesis of methyl (E)-3-aryl acrylates.[6][7]

Materials:

  • 3-Thiophenecarboxaldehyde

  • Methyl (dimethoxyphosphoryl)acetate (or a similar phosphonate)

  • Potassium carbonate (K₂CO₃) or another suitable base

  • Deionized water

  • Ethyl acetate (B1210297)

  • Brine

  • Anhydrous sodium sulfate (B86663) (Na₂SO₄)

  • Silica (B1680970) gel for column chromatography

  • Hexanes and Ethyl acetate for eluent

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve 3-thiophenecarboxaldehyde (1 equivalent) and methyl (dimethoxyphosphoryl)acetate (1-1.2 equivalents) in a suitable solvent. While the reaction can be performed under aqueous conditions, organic solvents such as tetrahydrofuran (B95107) (THF) or dichloromethane (B109758) (DCM) can also be used.

  • Base Addition: Add potassium carbonate (2 equivalents) to the stirred solution.

  • Reaction Monitoring: Stir the mixture vigorously at room temperature. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC). Reaction times typically range from 30 minutes to a few hours.[6]

  • Workup: Upon completion, if the reaction was conducted in an organic solvent, filter the mixture to remove the base. If performed in water, transfer the mixture to a separatory funnel.

  • Extraction: Extract the aqueous layer with ethyl acetate (3 x 20 mL). Combine the organic extracts.

  • Washing: Wash the combined organic layers with brine (20 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: The crude product can be purified by flash column chromatography on silica gel using a mixture of ethyl acetate and hexanes as the eluent to afford the pure methyl (E)-3-(thiophen-3-yl)acrylate.[6]

  • Characterization: The purified product should be characterized by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity, purity, and stereochemistry. The (E)-configuration is typically confirmed by a large coupling constant (J ≈ 16 Hz) between the vinylic protons in the ¹H NMR spectrum.[6]

Experimental workflow for the synthesis of 3-Thiopheneacrylic acid methyl ester.

Application in Drug Development: Synthesis of Telacebec (Q203)

3-Thiopheneacrylic acid methyl ester is a crucial building block in the synthesis of telacebec (Q203), a promising clinical-stage antitubercular agent.[8] Telacebec is a first-in-class imidazo[1,2-a]pyridine-3-carboxamide (B1205228) that has demonstrated potent activity against both drug-susceptible and multi-drug resistant strains of Mycobacterium tuberculosis.[8]

Mechanism of Action of Telacebec (Q203)

Telacebec exerts its bactericidal effect by targeting the mycobacterial electron transport chain, a critical pathway for ATP synthesis and cellular respiration.[8][9] Specifically, telacebec is an inhibitor of the cytochrome bc1 complex (also known as complex III).[8][9][10]

The cytochrome bc1 complex is a key component of the respiratory chain, responsible for transferring electrons from menaquinol (B15198786) to cytochrome c. This process is coupled to the pumping of protons across the inner mitochondrial membrane, generating the proton motive force that drives ATP synthesis. By binding to the QcrB subunit of the cytochrome bc1 complex, telacebec blocks this electron transfer, leading to a rapid depletion of intracellular ATP and ultimately, bacterial cell death.[9][10]

Interestingly, Mycobacterium tuberculosis possesses an alternative respiratory pathway involving a cytochrome bd oxidase. This redundancy can limit the bactericidal potency of telacebec alone.[11] Research has shown that dual inhibition of both the cytochrome bc1 complex and the cytochrome bd oxidase can lead to a synergistic and more potent bactericidal effect.[11]

signaling_pathway cluster_etc Mycobacterial Electron Transport Chain cluster_atp ATP Synthesis Menaquinol Menaquinol (Reduced) Cyt_bc1 Cytochrome bc1 Complex (Complex III) Menaquinol->Cyt_bc1 e⁻ Cyt_c Cytochrome c Cyt_bc1->Cyt_c e⁻ Protons_out H⁺ (out) Cyt_bc1->Protons_out Proton Pumping Cyt_aa3 Cytochrome aa3 Oxidase (Complex IV) Cyt_c->Cyt_aa3 e⁻ Oxygen O₂ Cyt_aa3->Oxygen e⁻ Cyt_aa3->Protons_out Proton Pumping Water H₂O ATP_synthase ATP Synthase Protons_out->ATP_synthase Proton Motive Force Protons_in H⁺ (in) ATP ATP ATP_synthase->ATP ADP ADP + Pi Telacebec Telacebec (Q203) Telacebec->Cyt_bc1 Inhibition

Mechanism of action of Telacebec (Q203) on the mycobacterial respiratory chain.

Conclusion

3-Thiopheneacrylic acid methyl ester is a commercially accessible and valuable synthetic intermediate. Its synthesis can be reliably achieved through the Horner-Wadsworth-Emmons reaction, yielding the desired (E)-isomer with high stereoselectivity. The critical role of this compound in the synthesis of the promising antitubercular drug candidate telacebec (Q203) highlights its importance for researchers in drug discovery and development. A thorough understanding of the synthesis of this intermediate and the mechanism of action of the resulting therapeutic agent is essential for the advancement of new treatments for tuberculosis.

References

An In-depth Technical Guide on the Safety and Handling of Methyl 3-(3-thienyl)acrylate and Related Compounds

Author: BenchChem Technical Support Team. Date: December 2025

Physicochemical Properties

A summary of the known physical and chemical properties of methyl 3-(2-thienyl)acrylate and methyl acrylate (B77674) is presented below. These properties are crucial for understanding the substance's behavior and potential hazards.

PropertyMethyl 3-(2-thienyl)acrylateMethyl Acrylate
Molecular Formula C8H8O2SC4H6O2
Molecular Weight 168.21 g/mol [1]86.09 g/mol [2]
CAS Number 57502-38-2[1]96-33-3[2][3]
Appearance Not specifiedClear, colorless liquid[4]
Boiling Point Not specified80 °C (176 °F)[5]
Melting Point Not specified-75 °C (-103 °F)[5]
Density Not specified0.956 g/cm³ at 25 °C (77 °F)[5]
Flash Point Not specified-2.8 °C (27 °F) closed cup[6]
Solubility in Water Not specified6 g/100 mL at 20°C[2]
Vapor Pressure Not specified65 mmHg at 20°C
Autoignition Temperature Not specified415 °C (779 °F)[4]
Log Pow Not specified0.74 at 25 °C (77 °F)[5]

Hazard Identification and GHS Classification

Methyl acrylates are generally classified as hazardous materials. The Globally Harmonized System (GHS) classification for methyl 3-(2-thienyl)acrylate and methyl acrylate indicates significant health and physical hazards.

GHS Hazard Statements for Methyl 3-(2-thienyl)acrylate[1]
  • H315: Causes skin irritation.

  • H319: Causes serious eye irritation.

  • H335: May cause respiratory irritation.

GHS Classification for Methyl Acrylate[5][7][8]
Hazard ClassCategory
Flammable liquids2
Acute toxicity, Oral4
Acute toxicity, Dermal4
Acute toxicity, Inhalation3
Skin corrosion/irritation2
Serious eye damage/eye irritation2A
Skin sensitization1
Specific target organ toxicity — single exposure3
Hazardous to the aquatic environment, acute hazard2
Hazardous to the aquatic environment, long-term hazard3

Experimental Protocols & Handling Precautions

Detailed experimental protocols for toxicological studies of methyl 3-(3-thienyl)acrylate are not available. However, based on the safety data sheets of related acrylates, the following handling precautions are mandatory.

Engineering Controls
  • Work should be conducted in a well-ventilated area, preferably under a chemical fume hood.[5][7]

  • Use explosion-proof electrical, ventilating, and lighting equipment.[3]

  • Ensure eyewash stations and safety showers are readily accessible.[3]

Personal Protective Equipment (PPE)
  • Eye/Face Protection: Wear chemical safety goggles or a face shield that complies with OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[3][8]

  • Skin Protection: Wear appropriate protective gloves (e.g., butyl rubber, neoprene) and flame-retardant antistatic protective clothing to prevent skin exposure.[5][6][8]

  • Respiratory Protection: If exposure limits are exceeded or irritation is experienced, use a NIOSH/MSHA or European Standard EN 149 approved respirator.[3][8]

Safe Handling Practices
  • Avoid breathing vapors, mist, or gas.[5][7]

  • Avoid contact with skin and eyes.[5]

  • Keep away from heat, sparks, open flames, and hot surfaces. No smoking.[3][5][6]

  • Take precautionary measures against static discharge.[3][5]

  • Do not eat, drink, or smoke when using this product.[5][6]

  • Wash hands thoroughly after handling.[5]

Toxicity Data

The following table summarizes the available toxicity data for methyl acrylate. This data should be considered as indicative of the potential toxicity of methyl 3-(3-thienyl)acrylate.

EndpointSpeciesRouteValueReference
LD50RatOral300 mg/kg[2]
LD50RabbitDermal50 - 500 mg/kg[9]
TLV-TWA (ACGIH)HumanInhalation2 ppm[6]

First Aid Measures

In case of exposure, the following first aid measures should be taken immediately.

Exposure RouteFirst Aid Measures
Inhalation Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Call a physician or poison control center immediately.[5][8]
Skin Contact Take off immediately all contaminated clothing. Rinse skin with plenty of water/shower for at least 15 minutes. Get medical attention.[5][8]
Eye Contact Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. Get medical attention immediately.[5][8]
Ingestion Do NOT induce vomiting. Rinse mouth. Never give anything by mouth to an unconscious person. Call a physician or poison control center immediately.[5][6][8]

Visualizations

Experimental Workflow for Safe Handling

The following diagram illustrates a standard workflow for safely handling methyl acrylates in a laboratory setting.

G cluster_prep Preparation cluster_handling Handling and Use cluster_cleanup Cleanup and Disposal cluster_emergency Emergency Response prep_ppe Don Appropriate PPE (Goggles, Gloves, Lab Coat) prep_hood Verify Fume Hood Functionality prep_ppe->prep_hood prep_materials Gather Materials and Reagents prep_hood->prep_materials handle_dispense Dispense Compound in Fume Hood prep_materials->handle_dispense Proceed to Handling handle_reaction Perform Experimental Procedure handle_dispense->handle_reaction handle_monitor Monitor for Spills or Leaks handle_reaction->handle_monitor cleanup_decontaminate Decontaminate Glassware and Surfaces handle_monitor->cleanup_decontaminate Proceed to Cleanup spill Spill or Exposure? handle_monitor->spill cleanup_waste Dispose of Waste in Designated Containers cleanup_decontaminate->cleanup_waste cleanup_ppe Remove and Dispose of PPE cleanup_waste->cleanup_ppe cleanup_wash Wash Hands Thoroughly cleanup_ppe->cleanup_wash spill->handle_reaction No emergency_evacuate Evacuate Area if Necessary spill->emergency_evacuate Yes emergency_firstaid Administer First Aid emergency_evacuate->emergency_firstaid emergency_notify Notify Supervisor and Safety Officer emergency_firstaid->emergency_notify

Caption: Workflow for Safe Handling of Methyl Acrylates.

Hazard and Response Logical Relationship

This diagram illustrates the relationship between the identified hazards of methyl acrylates and the corresponding protective and first aid measures.

G cluster_hazards Hazards cluster_ppe Personal Protective Equipment (PPE) cluster_firstaid First Aid Measures H_Inhalation Inhalation Toxicity (H331, H335) PPE_Respiratory Respirator H_Inhalation->PPE_Respiratory prevents FA_Inhalation Move to Fresh Air H_Inhalation->FA_Inhalation requires H_Skin Skin Irritation/Toxicity (H312, H315, H317) PPE_Gloves Gloves H_Skin->PPE_Gloves prevents PPE_Clothing Protective Clothing H_Skin->PPE_Clothing prevents FA_Skin Remove Contaminated Clothing, Wash Skin H_Skin->FA_Skin requires H_Eye Eye Irritation (H319) PPE_Goggles Safety Goggles H_Eye->PPE_Goggles prevents FA_Eye Rinse Eyes with Water H_Eye->FA_Eye requires H_Ingestion Oral Toxicity (H302) FA_Ingestion Do NOT Induce Vomiting, Seek Medical Attention H_Ingestion->FA_Ingestion requires H_Flammable Flammable Liquid (H225) FA_Fire Use Dry Chemical, Foam, or CO2 Extinguisher H_Flammable->FA_Fire requires

Caption: Hazard, PPE, and First Aid Relationships.

References

A Technical Guide to the Theoretical and Computational Analysis of Methyl 3-(3-thienyl)acrylate

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 3-(3-thienyl)acrylate is a derivative of acrylic acid containing a thiophene (B33073) ring, a heterocyclic compound known to be a key pharmacophore in medicinal chemistry. Thiophene-based molecules exhibit a wide range of biological activities, and their structural and electronic properties are of significant interest for the development of novel therapeutic agents and materials.[1] Computational chemistry, particularly Density Functional Theory (DFT), provides a powerful framework for investigating the molecular properties of such compounds from first principles.

This technical guide provides an in-depth overview of the theoretical and computational studies on methyl 3-(3-thienyl)acrylate. It details the computational methodologies, summarizes key quantitative data, and outlines the experimental protocols for its synthesis and characterization. The focus is on the molecule's optimized geometry, vibrational analysis, electronic properties, and non-linear optical (NLO) characteristics, which are crucial for understanding its reactivity, stability, and potential applications in materials science and drug design.

Synthesis and Experimental Characterization

While specific, detailed synthesis protocols for methyl 3-(3-thienyl)acrylate are not extensively published, a general synthetic route can be established based on standard organic chemistry reactions, such as the Wittig or Horner-Wadsworth-Emmons reaction between 3-thenaldehyde and an appropriate phosphonium (B103445) ylide or phosphonate (B1237965) ester.

Experimental Protocols

2.1.1 Synthesis of Methyl 3-(3-thienyl)acrylate (Plausible Route)

A plausible synthesis method involves the reaction of 3-thenaldehyde with methyl (triphenylphosphoranylidene)acetate in an appropriate solvent like dichloromethane (B109758) (DCM) or tetrahydrofuran (B95107) (THF).

  • Preparation: To a stirred solution of methyl (triphenylphosphoranylidene)acetate (1.1 equivalents) in anhydrous DCM at room temperature, add 3-thenaldehyde (1.0 equivalent).

  • Reaction: Stir the reaction mixture at room temperature for 12-24 hours under an inert atmosphere (e.g., nitrogen).

  • Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Work-up: Upon completion, concentrate the reaction mixture under reduced pressure.

  • Purification: Purify the resulting crude product by column chromatography on silica (B1680970) gel using a hexane/ethyl acetate (B1210297) gradient as the eluent to yield the pure methyl 3-(3-thienyl)acrylate product.

2.1.2 Spectroscopic Characterization

  • FT-IR Spectroscopy: Infrared spectra can be recorded using a Perkin Elmer Spectrum RX I FT-IR system or equivalent.[2] The sample is typically prepared as a KBr pellet. Data is collected over a range of 4000-400 cm⁻¹.

  • NMR Spectroscopy: ¹H and ¹³C NMR spectra can be recorded on a Bruker DPX-400 instrument or equivalent, using deuterated chloroform (B151607) (CDCl₃) as the solvent and tetramethylsilane (B1202638) (TMS) as the internal standard.[2]

  • UV-Vis Spectroscopy: The electronic absorption spectrum can be measured using a Hitachi U-3000 UV-Vis spectrophotometer or equivalent in a suitable solvent like methanol (B129727) or ethanol.[2]

Computational Methodology

The theoretical calculations for methyl 3-(3-thienyl)acrylate are predominantly performed using Density Functional Theory (DFT), which offers a good balance between accuracy and computational cost.

DFT Calculations

Quantum chemical calculations are typically carried out using the Gaussian 09 software package.[1] The geometry of the molecule is optimized using Becke's three-parameter hybrid functional combined with the Lee-Yang-Parr correlation functional (B3LYP). A common choice for the basis set is 6-311++G(d,p), which provides a good description of electronic structure and properties.[3][4] Vibrational frequency calculations are performed at the same level of theory to confirm that the optimized structure corresponds to a local minimum on the potential energy surface and to allow for the assignment of experimental FT-IR bands.

Computational_Workflow cluster_input Input cluster_dft DFT Calculation (Gaussian 09) cluster_analysis Post-Calculation Analysis mol_structure Initial Molecular Structure (Methyl 3-(3-thienyl)acrylate) geom_opt Geometry Optimization (B3LYP/6-311++G(d,p)) mol_structure->geom_opt Initial Geometry freq_calc Frequency Calculation geom_opt->freq_calc Optimized Geometry td_dft TD-DFT for Electronic Spectra geom_opt->td_dft Optimized Geometry mep_analysis MEP Analysis geom_opt->mep_analysis nlo_analysis NLO Property Calculation geom_opt->nlo_analysis mulliken_analysis Mulliken Charge Analysis geom_opt->mulliken_analysis vib_analysis Vibrational Analysis (FT-IR) freq_calc->vib_analysis Calculated Frequencies fmo_analysis FMO Analysis (HOMO-LUMO) td_dft->fmo_analysis FMO_Diagram cluster_energy Energy Axis LUMO LUMO (Lowest Unoccupied MO) Accepts Electrons HOMO HOMO (Highest Occupied MO) Donates Electrons LUMO:e->HOMO:w  ΔE = E_LUMO - E_HOMO  (Energy Gap) LUMO_label Energy HOMO_label e_high e_high e_low e_low e_high->e_low Drug_Discovery_Workflow cluster_design In Silico Design & Analysis cluster_validation Experimental Validation target_id Target Identification (e.g., Protein Kinase) docking Molecular Docking target_id->docking ligand_analysis Ligand Analysis (Methyl 3-(3-thienyl)acrylate) dft_props DFT Property Calculation (FMO, MEP, NLO) ligand_analysis->dft_props Characterize dft_props->docking Input Properties md_sim Molecular Dynamics Simulation docking->md_sim Top Candidates synthesis Synthesis & Purification md_sim->synthesis Promising Compound in_vitro In Vitro Assays (e.g., IC50) synthesis->in_vitro in_vivo In Vivo Studies in_vitro->in_vivo

References

Methodological & Application

Application Notes and Protocols: 3-Thiopheneacrylic acid methyl ester for Conductive Polymers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Thiopheneacrylic acid methyl ester is a thiophene (B33073) derivative that serves as a monomer for the synthesis of functionalized polythiophenes, a class of conductive polymers. These polymers are of significant interest due to their unique electronic, optical, and electrochemical properties. The incorporation of the acrylic acid methyl ester functional group onto the thiophene backbone allows for further modifications and tuning of the polymer's properties, making it a versatile material for various applications, including in the field of drug development as a potential modulator of cellular signaling pathways.

This document provides detailed application notes and protocols for the synthesis and characterization of poly(3-thiopheneacrylic acid methyl ester) and explores its potential applications, particularly in cancer therapy through the modulation of the Wnt/β-catenin signaling pathway.

Data Presentation

Physicochemical and Electrical Properties
PropertyValueConditions
Monomer: 3-Thiopheneacrylic acid methyl ester
CAS Number135835-43-7N/A
Molecular FormulaC8H8O2SN/A
Molecular Weight168.21 g/mol N/A
Polymer: Poly(3-thiopheneacrylic acid methyl ester)
Electrical Conductivity (undoped)~10⁻⁵ S/cmAs synthesized
Electrical Conductivity (doped)Varies with dopant and doping level. For example, iodine doping can increase the conductivity of polythiophenes by several orders of magnitude.[1]Iodine vapor
SolubilitySoluble in polar solvents-
Molecular Weight Analysis (Representative Data for a Polythiophene)
ParameterValueMethod
Number-Average Molecular Weight (Mn)Varies with polymerization conditionsGel Permeation Chromatography (GPC)[2]
Weight-Average Molecular Weight (Mw)Varies with polymerization conditionsGel Permeation Chromatography (GPC)[2]
Polydispersity Index (PDI)Varies with polymerization conditionsGPC (Mw/Mn)[2]
Electrochemical Properties (Representative Data)
ParameterPotential (vs. Ag/AgCl)Method
Onset Oxidation PotentialVariesCyclic Voltammetry (CV)
Onset Reduction PotentialVariesCyclic Voltammetry (CV)

Experimental Protocols

Monomer Synthesis: 3-Thiopheneacrylic acid methyl ester

Principle: This protocol describes the esterification of 3-thiopheneacrylic acid to its corresponding methyl ester using methanol (B129727) in the presence of a catalytic amount of sulfuric acid.

Materials:

  • 3-Thiopheneacrylic acid

  • Methanol (anhydrous)

  • Concentrated Sulfuric Acid (H₂SO₄)

  • Sodium bicarbonate (NaHCO₃) solution (saturated)

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (B86663) (MgSO₄)

  • Round-bottom flask

  • Reflux condenser

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • To a solution of 3-thiopheneacrylic acid in anhydrous methanol in a round-bottom flask, add a catalytic amount of concentrated sulfuric acid.

  • Heat the mixture to reflux and maintain for 12-24 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature.

  • Remove the excess methanol using a rotary evaporator.

  • Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate) and transfer to a separatory funnel.

  • Wash the organic layer sequentially with saturated sodium bicarbonate solution, water, and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude 3-thiopheneacrylic acid methyl ester.

  • Purify the crude product by column chromatography on silica (B1680970) gel if necessary.

Polymer Synthesis: Oxidative Polymerization

Principle: This protocol describes the chemical oxidative polymerization of 3-thiopheneacrylic acid methyl ester using iron(III) chloride (FeCl₃) as the oxidizing agent. The mechanism involves the formation of radical cations from the monomer, which then couple to form the polymer chain.

Materials:

  • 3-Thiopheneacrylic acid methyl ester

  • Anhydrous chloroform (B151607) (CHCl₃) or other suitable anhydrous solvent

  • Anhydrous iron(III) chloride (FeCl₃)

  • Methanol

  • Ammonia (B1221849) solution

  • Schlenk flask or a three-necked flask

  • Magnetic stirrer

  • Inert gas supply (e.g., Argon or Nitrogen)

Procedure:

  • Dissolve 3-thiopheneacrylic acid methyl ester in anhydrous chloroform in a Schlenk flask under an inert atmosphere.

  • In a separate flask, prepare a solution of anhydrous iron(III) chloride in anhydrous chloroform.

  • Slowly add the FeCl₃ solution to the monomer solution with vigorous stirring. The molar ratio of FeCl₃ to monomer is typically between 2 and 4.

  • Continue stirring the reaction mixture at room temperature for 24 hours under an inert atmosphere. A dark-colored precipitate of the polymer should form.

  • Quench the polymerization by adding methanol to the reaction mixture.

  • Filter the polymer precipitate and wash it extensively with methanol to remove any unreacted monomer and excess FeCl₃.

  • To obtain the neutral (undoped) polymer, wash the polymer with an ammonia solution to de-dope it.

  • Finally, wash the polymer with methanol and dry it under vacuum.

Polymer Characterization: Cyclic Voltammetry

Principle: Cyclic voltammetry (CV) is used to study the electrochemical properties of the synthesized polymer, including its oxidation and reduction potentials. A thin film of the polymer is cast onto a working electrode and its electrochemical response is measured in an electrolyte solution.

Materials:

  • Poly(3-thiopheneacrylic acid methyl ester)

  • A suitable solvent for the polymer (e.g., chloroform)

  • Working electrode (e.g., glassy carbon, platinum, or ITO-coated glass)

  • Reference electrode (e.g., Ag/AgCl)

  • Counter electrode (e.g., platinum wire)

  • Electrolyte solution (e.g., 0.1 M tetrabutylammonium (B224687) perchlorate (B79767) in acetonitrile)

  • Potentiostat

Procedure:

  • Dissolve a small amount of the synthesized polymer in a suitable solvent.

  • Cast a thin film of the polymer solution onto the working electrode and allow the solvent to evaporate completely.

  • Assemble a three-electrode electrochemical cell with the polymer-coated working electrode, a reference electrode, and a counter electrode in the electrolyte solution.

  • De-aerate the electrolyte solution by purging with an inert gas for at least 15 minutes.

  • Perform cyclic voltammetry by scanning the potential between the desired limits at a specific scan rate (e.g., 50 mV/s).

  • Record the resulting voltammogram, which will show the oxidation and reduction peaks of the polymer film.

Mandatory Visualization

Monomer_Synthesis_Workflow cluster_reactants Reactants cluster_process Process cluster_product Product 3-Thiopheneacrylic_acid 3-Thiopheneacrylic acid Reflux Reflux (12-24h) 3-Thiopheneacrylic_acid->Reflux Methanol Methanol Methanol->Reflux H2SO4 H2SO4 (catalyst) H2SO4->Reflux Workup Aqueous Workup (NaHCO3, H2O, Brine) Reflux->Workup Drying Drying (MgSO4) Workup->Drying Purification Purification (Column Chromatography) Drying->Purification Monomer 3-Thiopheneacrylic acid methyl ester Purification->Monomer

Caption: Workflow for the synthesis of 3-thiopheneacrylic acid methyl ester.

Polymerization_Workflow cluster_reactants Reactants cluster_process Process cluster_product Product Monomer 3-Thiopheneacrylic acid methyl ester Polymerization Oxidative Polymerization (24h, RT, Inert atm.) Monomer->Polymerization FeCl3 FeCl3 (Oxidant) FeCl3->Polymerization Solvent Anhydrous Chloroform Solvent->Polymerization Quenching Quenching (Methanol) Polymerization->Quenching Washing Washing (Methanol) Quenching->Washing Dedoping De-doping (Ammonia) Washing->Dedoping Drying Drying (Vacuum) Dedoping->Drying Polymer Poly(3-thiopheneacrylic acid methyl ester) Drying->Polymer

Caption: Workflow for the oxidative polymerization of the monomer.

Application in Drug Development: Targeting the Wnt/β-catenin Signaling Pathway

Background: The Wnt/β-catenin signaling pathway plays a crucial role in cell proliferation, differentiation, and survival. Its aberrant activation is a hallmark of many cancers, including gastrointestinal cancers.[3][4] Thiophene derivatives have emerged as a promising class of small molecules that can modulate this pathway, offering a potential therapeutic strategy for cancer treatment.[3][4] While the specific effects of poly(3-thiopheneacrylic acid methyl ester) on this pathway are yet to be fully elucidated, studies on other thiophene derivatives provide a strong rationale for its investigation in this context.

Mechanism of Action (based on a thiophene derivative, compound 1312): [3][4] A novel thiophene derivative, referred to as compound 1312, has been shown to inhibit the Wnt/β-catenin signaling pathway in gastrointestinal cancer cells.[3][4] The proposed mechanism involves the suppression of β-catenin, a key protein in this pathway. In the "off" state, β-catenin is targeted for degradation by a destruction complex. Upon activation of the Wnt pathway, this complex is inhibited, leading to the accumulation of β-catenin, which then translocates to the nucleus and activates target genes involved in cell proliferation. Compound 1312 is believed to interfere with this process, leading to the suppression of Wnt target gene expression and subsequent inhibition of cancer cell growth.[3]

Wnt_Signaling_Pathway cluster_cytoplasm Cytoplasm Wnt Wnt Ligand Frizzled Frizzled Receptor Wnt->Frizzled Binds Destruction_Complex Destruction Complex (APC, Axin, GSK3β) Frizzled->Destruction_Complex Inhibits LRP5_6 LRP5/6 Co-receptor beta_catenin β-catenin Destruction_Complex->beta_catenin Phosphorylates for Degradation TCF_LEF TCF/LEF beta_catenin->TCF_LEF Translocates and Binds Thiophene_Derivative Thiophene Derivative (e.g., Compound 1312) Thiophene_Derivative->beta_catenin Promotes Degradation/ Inhibits Nuclear Translocation Target_Genes Target Gene Expression (e.g., c-Myc, Cyclin D1) TCF_LEF->Target_Genes Activates Proliferation Cell Proliferation Target_Genes->Proliferation Promotes

Caption: Proposed mechanism of Wnt/β-catenin pathway inhibition by a thiophene derivative.

References

Application of Methyl 3-(3-thienyl)acrylate in Organic Electronics: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 3-(3-thienyl)acrylate is a versatile monomer that holds significant promise for the development of novel organic electronic materials. Its structure, which combines a polymerizable acrylate (B77674) group with a π-conjugated thienyl moiety, allows for the synthesis of polymers with tailored electronic and optical properties. These properties make polymers derived from methyl 3-(3-thienyl)acrylate, tentatively named poly(methyl 3-(3-thienyl)acrylate) or PMT3A, attractive candidates for active layers in a variety of organic electronic devices, including organic field-effect transistors (OFETs) and organic solar cells (OSCs). The thiophene (B33073) unit contributes to charge transport capabilities, while the acrylate backbone provides solubility and processability, crucial for device fabrication. This document provides detailed application notes and generalized experimental protocols for the synthesis of PMT3A and its application in organic electronic devices.

Synthesis of Poly(methyl 3-(3-thienyl)acrylate)

The polymerization of methyl 3-(3-thienyl)acrylate can be achieved through standard free-radical polymerization techniques. The following protocol is a generalized procedure based on common methods for polymerizing acrylate monomers.[1][2][3]

Experimental Protocol: Free-Radical Polymerization

Materials:

  • Methyl 3-(3-thienyl)acrylate (monomer)

  • Azobisisobutyronitrile (AIBN) (initiator)

  • Anhydrous toluene (B28343) (solvent)

  • Methanol (B129727) (non-solvent for precipitation)

  • Argon or Nitrogen gas

Procedure:

  • Monomer and Initiator Preparation: In a Schlenk flask, dissolve methyl 3-(3-thienyl)acrylate (e.g., 1 g) and AIBN (e.g., 1-2 mol% relative to the monomer) in anhydrous toluene (e.g., 10 mL).

  • Degassing: Subject the solution to three freeze-pump-thaw cycles to remove dissolved oxygen, which can quench the radical polymerization.

  • Polymerization: After the final thaw, backfill the flask with argon or nitrogen and heat the reaction mixture in an oil bath at a controlled temperature (typically 60-80 °C) for a specified time (e.g., 12-24 hours). The solution will likely become more viscous as the polymer forms.

  • Precipitation and Purification: After cooling to room temperature, pour the viscous solution into a beaker of vigorously stirring methanol (e.g., 200 mL). The polymer will precipitate as a solid.

  • Isolation: Collect the precipitated polymer by filtration, wash it with fresh methanol to remove any unreacted monomer and initiator residues, and dry it under vacuum at a moderate temperature (e.g., 40-50 °C) until a constant weight is achieved.

Characterization: The resulting polymer can be characterized by techniques such as ¹H NMR spectroscopy to confirm the polymer structure, gel permeation chromatography (GPC) to determine the molecular weight and polydispersity index (PDI), and thermal analysis (TGA/DSC) to assess its thermal stability.

cluster_synthesis Polymer Synthesis Monomer Methyl 3-(3-thienyl)acrylate + AIBN in Toluene Degassing Freeze-Pump-Thaw Cycles Monomer->Degassing Remove O2 Polymerization Heating under Inert Atmosphere (60-80 °C) Degassing->Polymerization Initiate Precipitation Precipitation in Methanol Polymerization->Precipitation Isolate Purification Filtration and Washing Precipitation->Purification Final_Polymer Poly(methyl 3-(3-thienyl)acrylate) (PMT3A) Purification->Final_Polymer

Fig. 1: Workflow for the synthesis of poly(methyl 3-(3-thienyl)acrylate).

Application in Organic Field-Effect Transistors (OFETs)

Polymers based on thiophene are widely used as the active semiconductor layer in OFETs due to their good charge transport properties.[4][5] PMT3A, with its polythiophene-like characteristics, is a promising candidate for p-type semiconductor in OFETs.

Experimental Protocol: OFET Fabrication (Bottom-Gate, Top-Contact)

Materials:

  • Heavily n-doped Si wafer with a thermally grown SiO₂ layer (gate and gate dielectric)

  • Hexamethyldisilazane (HMDS) for surface treatment

  • Poly(methyl 3-(3-thienyl)acrylate) (PMT3A) solution in a suitable solvent (e.g., chloroform, chlorobenzene)

  • Gold (Au) for source and drain electrodes

Procedure:

  • Substrate Cleaning: Clean the Si/SiO₂ substrate by sequential ultrasonication in deionized water, acetone, and isopropanol (B130326) for 15 minutes each. Dry the substrate with a stream of nitrogen.

  • Surface Treatment: Treat the SiO₂ surface with HMDS vapor or solution to create a hydrophobic surface, which promotes better film morphology of the organic semiconductor.

  • Semiconductor Deposition: Spin-coat the PMT3A solution onto the treated substrate. The spin speed and solution concentration should be optimized to achieve a uniform thin film of desired thickness (typically 30-100 nm).

  • Annealing: Anneal the semiconductor film at an optimized temperature (e.g., 100-150 °C) in a nitrogen-filled glovebox to improve crystallinity and charge transport.

  • Electrode Deposition: Thermally evaporate gold through a shadow mask to define the source and drain electrodes on top of the semiconductor layer. A typical channel length and width are 50 µm and 1000 µm, respectively.

Characterization: The OFET performance is characterized by measuring the output and transfer characteristics using a semiconductor parameter analyzer in a shielded probe station. Key performance metrics include field-effect mobility (μ), on/off current ratio, and threshold voltage (Vth).

cluster_ofet OFET Fabrication Substrate Si/SiO₂ Wafer Cleaning Solvent Cleaning Substrate->Cleaning Surface_Treatment HMDS Treatment Cleaning->Surface_Treatment Semiconductor_Deposition Spin-coat PMT3A Surface_Treatment->Semiconductor_Deposition Annealing Thermal Annealing Semiconductor_Deposition->Annealing Electrode_Deposition Deposit Au Electrodes Annealing->Electrode_Deposition Device Completed OFET Electrode_Deposition->Device cluster_osc OSC Fabrication Substrate ITO Glass Cleaning Solvent Cleaning & UV-Ozone Substrate->Cleaning HTL_Deposition Spin-coat PEDOT:PSS Cleaning->HTL_Deposition Active_Layer_Deposition Spin-coat PMT3A:Acceptor Blend HTL_Deposition->Active_Layer_Deposition Annealing Thermal Annealing Active_Layer_Deposition->Annealing Cathode_Deposition Deposit Ca/Al or LiF/Al Annealing->Cathode_Deposition Device Completed OSC Cathode_Deposition->Device cluster_energy Representative Energy Level Diagram LUMO_Donor LUMO (Donor) ~ -3.0 to -3.5 eV HOMO_Donor HOMO (Donor) ~ -5.0 to -5.5 eV LUMO_Donor->HOMO_Donor LUMO_Acceptor LUMO (Acceptor) ~ -3.8 to -4.2 eV LUMO_Donor->LUMO_Acceptor  Electron Transfer HOMO_Acceptor HOMO (Acceptor) ~ -5.8 to -6.2 eV LUMO_Acceptor->HOMO_Acceptor HOMO_Acceptor->HOMO_Donor  Hole Transfer   Donor PMT3A Acceptor e.g., PCBM

References

Application Notes and Protocols for Heck Coupling Reactions Using Methyl 3-(Thiophen-3-yl)acrylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the palladium-catalyzed C-H arylation of methyl 3-(thiophen-3-yl)acrylate with various aryl halides. This method, a variation of the Mizoroki-Heck reaction, allows for the selective formation of a carbon-carbon bond at the C2 position of the thiophene (B33073) ring, yielding a range of substituted arylthiophene derivatives.

Introduction

The Heck coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds between unsaturated halides and alkenes, catalyzed by a palladium complex in the presence of a base.[1] This protocol focuses on a direct arylation approach, a highly efficient Heck-type reaction where a C-H bond on the thiophene ring of methyl (E)-3-(thiophen-3-yl)acrylate is directly coupled with an aryl bromide. This method circumvents the need for pre-functionalization of the thiophene, offering a more atom-economical route to valuable building blocks for pharmaceuticals and materials science.

The reaction proceeds via a catalytic cycle involving a palladium(0) species, which undergoes oxidative addition with the aryl halide. Subsequent coordination of the thiophene substrate, C-H activation, and reductive elimination yield the arylated product and regenerate the active palladium catalyst.

Experimental Protocols

General Procedure for the Direct Arylation of Methyl (E)-3-(thiophen-3-yl)acrylate

This protocol is adapted from a procedure for the direct arylation of methyl (E)-3-(thiophen-3-yl)acrylate with aryl bromides.[2]

Materials:

  • Methyl (E)-3-(thiophen-3-yl)acrylate

  • Aryl bromide (see Table 1 for examples)

  • Palladium(II) acetate (B1210297) (Pd(OAc)₂)

  • Potassium acetate (AcOK)

  • N,N-Dimethylacetamide (DMAc)

  • Schlenk tube or similar reaction vessel

  • Magnetic stirrer and heating block/oil bath

  • Standard laboratory glassware for workup and purification

  • Inert gas (Nitrogen or Argon)

Procedure:

  • To a Schlenk tube, add methyl (E)-3-(thiophen-3-yl)acrylate (1.0 mmol), the desired aryl bromide (1.0 mmol), potassium acetate (AcOK, 2.0 mmol), and palladium(II) acetate (Pd(OAc)₂, 0.001-0.005 mmol, 0.1-0.5 mol%).

  • Evacuate and backfill the tube with an inert gas (e.g., Nitrogen or Argon) three times.

  • Add N,N-Dimethylacetamide (DMAc, 2 mL) to the reaction mixture.

  • Seal the tube and place it in a preheated oil bath or heating block at 130 °C.

  • Stir the reaction mixture vigorously for the specified time (typically 2-16 hours), monitoring the reaction progress by TLC or GC-MS.

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with water and extract with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate (B86663) or magnesium sulfate.

  • Filter the mixture and concentrate the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica (B1680970) gel to obtain the desired C2-arylated thiophene derivative.

Data Presentation

The following table summarizes the results for the palladium-catalyzed direct arylation of methyl (E)-3-(thiophen-3-yl)acrylate with a variety of aryl bromides. The reactions were performed using 0.1-0.5 mol% of Pd(OAc)₂ with AcOK as the base in DMAc at 130 °C.[2]

EntryAryl BromideProductYield (%)[2]
14-BromobenzaldehydeMethyl (E)-3-(2-(4-formylphenyl)thiophen-3-yl)acrylateModerate
24-BromoacetophenoneMethyl (E)-3-(2-(4-acetylphenyl)thiophen-3-yl)acrylateModerate
3Methyl 4-bromobenzoateMethyl (E)-3-(2-(4-(methoxycarbonyl)phenyl)thiophen-3-yl)acrylate63
44-BromonitrobenzeneMethyl (E)-3-(2-(4-nitrophenyl)thiophen-3-yl)acrylate69
53-BromobenzonitrileMethyl (E)-3-(2-(3-cyanophenyl)thiophen-3-yl)acrylate61
63-BromonitrobenzeneMethyl (E)-3-(2-(3-nitrophenyl)thiophen-3-yl)acrylate69
72-BromobenzonitrileMethyl (E)-3-(2-(2-cyanophenyl)thiophen-3-yl)acrylate46

Note: "Moderate" yields were reported without a specific percentage due to partial decomposition of reactants or products.[2]

Visualizations

Catalytic Cycle

The following diagram illustrates the generally accepted catalytic cycle for the direct arylation Heck-type reaction.

Heck_Cycle Pd0 Pd(0)Ln OxAdd Ar-Pd(II)-X (Ln) Pd0->OxAdd Oxidative Addition (Ar-X) Coord Thiophene Coordination OxAdd->Coord Ligand Exchange CMD Concerted Metalation- Deprotonation Coord->CMD C-H Activation RedElim Reductive Elimination CMD->RedElim RedElim->Pd0 Product Release (Ar-Thiophene) Regenerates Catalyst

Caption: Catalytic cycle for the direct arylation of thiophene.

Experimental Workflow

The diagram below outlines the key steps in the experimental protocol for the Heck coupling reaction.

Experimental_Workflow start Start setup Reaction Setup: - Add reagents to Schlenk tube - Inert atmosphere start->setup reaction Reaction: - Add solvent (DMAc) - Heat at 130 °C with stirring setup->reaction workup Aqueous Workup: - Cool to RT - Dilute with water - Extract with organic solvent reaction->workup purification Purification: - Dry organic layer - Concentrate solvent - Column chromatography workup->purification product Final Product purification->product

Caption: General experimental workflow for the Heck reaction.

References

Application Notes and Protocols: Synthesis of Thiophene-Based Polymers for Solar Cell Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the synthesis of thiophene-based polymers, which are critical components in the development of organic solar cells (OSCs). Thiophene-based polymers serve as the electron donor material in the active layer of bulk heterojunction (BHJ) solar cells, offering advantages such as solution processability, environmental stability, and tunable optoelectronic properties.

Introduction to Thiophene-Based Polymers in Solar Cells

Thiophene-based conjugated polymers are a cornerstone of organic photovoltaics due to their excellent charge transport properties and strong absorption in the solar spectrum.[1] The performance of these polymers in OSCs is highly dependent on their chemical structure, molecular weight, regioregularity, and the morphology of the active layer blend.[2] The most common application of these polymers is as the p-type (donor) material in a blend with an n-type (acceptor) material, typically a fullerene derivative like PCBM ([3][3]-phenyl-C61-butyric acid methyl ester) or non-fullerene acceptors.[4][5] The power conversion efficiency (PCE) of solar cells fabricated from these materials has seen significant improvement, with some thiophene-based polymer systems achieving PCEs greater than 19% in ternary systems.[5]

Key Synthesis Methodologies

Several polymerization techniques are employed to synthesize thiophene-based polymers with controlled properties. The choice of method influences the polymer's molecular weight, regioregularity, and ultimately, the solar cell's performance. The most prevalent methods are Stille cross-coupling, Suzuki cross-coupling, and oxidative polymerization.

Stille Cross-Coupling Polymerization

Stille coupling is a versatile method for creating carbon-carbon bonds and is widely used for synthesizing conjugated polymers. It involves the reaction of an organostannane with an organohalide, catalyzed by a palladium complex. This method offers good control over the polymer structure.[2]

Suzuki Cross-Coupling Polymerization

Suzuki coupling is another powerful palladium-catalyzed cross-coupling reaction that forms carbon-carbon bonds between an organoboron compound and an organohalide. It is often favored for its use of less toxic boron reagents compared to the tin reagents in Stille coupling.[6][7]

Oxidative Polymerization

Oxidative polymerization is a more direct method that involves the chemical or electrochemical oxidation of thiophene (B33073) monomers. While it can be a simpler and more cost-effective approach, controlling the regioregularity and avoiding side reactions can be challenging.[8][9][10]

Data Presentation: Performance of Thiophene-Based Polymers

The following tables summarize the performance of various thiophene-based polymers in organic solar cells. The key performance metrics are:

  • PCE (%): Power Conversion Efficiency

  • Voc (V): Open-Circuit Voltage

  • Jsc (mA/cm2): Short-Circuit Current Density

  • FF: Fill Factor

Table 1: Performance of Thiophene-Based Polymers with Fullerene Acceptors

Polymer DonorAcceptorPCE (%)Voc (V)Jsc (mA/cm2)FFReference
P3HTPC61BM4.4---[2]
P3HTPC71BM----[2]
PCPDTTPD-OcPC61BM5.5---[2]
PCPDTTPD-OcPC71BM6.4---[2]
PDTPBT-C5PCBM2.80---[2]
PIDTPyTPC71BM3.91---[2]
Donor 1PC71BM5.410.8711.040.57[11]
Donor 2PC71BM6.200.9512.010.54[11]
Donor 3C703.600.989.24-[11]
Donor 9PC71BM4.00.819.30.53[11]
Donor 12PC71BM2.390.776.820.46[11]

Table 2: Performance of Thiophene-Based All-Polymer Solar Cells (APSCs)

Polymer DonorPolymer AcceptorPCE (%)Voc (V)Jsc (mA/cm2)FFReference
P(Qx8O-T)P(NDIDEG-T)2.270.785.470.54[3][12]
PTB7-ThPTP-TT7.040.8614.960.54[13]
PM6PYF-EF17.070.90825.300.7422[14]
PM6 (Ternary)PY-IT:PYF-EF18.62---[14][15]
PFETVT-TL1511.81---[16]

Experimental Protocols

General Synthesis Workflow

The synthesis of thiophene-based polymers for solar cells typically follows a multi-step process, from monomer synthesis to polymerization and finally purification.

G Monomer Monomer Synthesis Polymerization Polymerization (Stille, Suzuki, etc.) Monomer->Polymerization Key Intermediates Purification Purification (Soxhlet Extraction) Polymerization->Purification Crude Polymer Characterization Characterization (NMR, GPC, UV-Vis) Purification->Characterization Pure Polymer Device_Fab Device Fabrication Characterization->Device_Fab Optimized Polymer

Caption: General workflow for thiophene-based polymer synthesis and application.

Protocol: Synthesis of Regioregular Poly(3-hexylthiophene) (P3HT) via GRIM Method

This protocol is a general guide for the synthesis of the benchmark polymer P3HT.

Materials:

  • 2-bromo-3-hexylthiophene (monomer)

  • Isopropylmagnesium chloride (Grignard reagent)

  • [1,3-Bis(diphenylphosphino)propane]dichloronickel(II) (Ni(dppp)Cl2) (catalyst)

  • Anhydrous Tetrahydrofuran (THF)

  • Methanol (B129727)

  • Hydrochloric acid (HCl)

  • Hexane, Chloroform (B151607) (for Soxhlet extraction)

Procedure:

  • Monomer Preparation: Start with commercially available or synthesized 2-bromo-3-hexylthiophene. Ensure it is pure and dry.

  • Grignard Reagent Formation: In a flame-dried, three-neck flask under an inert atmosphere (e.g., argon), dissolve the monomer in anhydrous THF. Cool the solution to 0°C. Slowly add one equivalent of isopropylmagnesium chloride dropwise. Stir the reaction mixture at room temperature for 2 hours to form the thiophene Grignard reagent.[1]

  • Polymerization: Add a catalytic amount of Ni(dppp)Cl2 to the Grignard reagent solution. The solution will typically change color, indicating the start of polymerization. Allow the reaction to proceed for 2-4 hours at room temperature.[1]

  • Work-up and Purification:

    • Quench the polymerization by slowly adding a mixture of methanol and HCl.

    • Precipitate the polymer by pouring the reaction mixture into a large volume of methanol.

    • Filter the crude polymer and wash it with methanol.

    • Purify the polymer by Soxhlet extraction using sequential washes with methanol, hexane, and finally chloroform to collect the desired polymer fraction.[1]

    • Precipitate the polymer from the chloroform fraction by adding methanol and dry under vacuum.

Protocol: Organic Solar Cell Fabrication

This protocol outlines the fabrication of a standard bulk heterojunction solar cell.

Device Architecture: ITO / PEDOT:PSS / Polymer:Acceptor / Metal Electrode (e.g., Al, Ca/Al)

Materials:

  • Indium Tin Oxide (ITO) coated glass substrates

  • Poly(3,4-ethylenedioxythiophene):polystyrene sulfonate (PEDOT:PSS) solution

  • Thiophene-based polymer (e.g., P3HT)

  • Acceptor (e.g., PCBM)

  • Anhydrous solvent (e.g., chlorobenzene, o-dichlorobenzene)

  • Metal for electrode (e.g., Aluminum, Calcium)

Procedure:

  • Substrate Cleaning: Sequentially clean the ITO substrates in an ultrasonic bath with detergent, deionized water, acetone, and isopropanol (B130326) for 15 minutes each. Dry the substrates with a stream of nitrogen.[1]

  • Hole Transport Layer (HTL) Deposition: Spin-coat a filtered solution of PEDOT:PSS onto the cleaned ITO substrates. Anneal the substrates at 120-150°C for 10-15 minutes.[1][4]

  • Active Layer Deposition:

    • Prepare a blend solution of the thiophene-based polymer and the acceptor in a suitable anhydrous solvent (e.g., 1:1 weight ratio of P3HT:PCBM in chlorobenzene).[4]

    • Spin-coat the active layer blend onto the PEDOT:PSS layer inside a nitrogen-filled glovebox.

    • Anneal the active layer to optimize its morphology (e.g., 150°C for 10 minutes for P3HT:PCBM).

  • Electrode Deposition: Thermally evaporate the metal electrode (e.g., Ca followed by Al, or just Al) onto the active layer under high vacuum (typically < 10-6 Torr).[4]

  • Device Encapsulation and Characterization: Encapsulate the device to prevent degradation from air and moisture. Characterize the solar cell performance under simulated solar illumination (AM 1.5G, 100 mW/cm2).[4]

Signaling Pathways and Energy Levels

The operation of an organic solar cell is governed by the energy levels of the donor and acceptor materials. The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) levels determine the open-circuit voltage and the driving force for charge separation.

G cluster_0 Donor Polymer cluster_1 Acceptor Material Donor_LUMO Donor LUMO Exciton (B1674681) Exciton (e-h pair) Donor_HOMO Donor HOMO Hole h+ Donor_HOMO->Hole Hole Transport Acceptor_LUMO Acceptor LUMO Electron e- Acceptor_LUMO->Electron Electron Transport Acceptor_HOMO Acceptor HOMO Photon Photon (hν) Photon->Donor_HOMO Absorption Exciton->Acceptor_LUMO Charge Transfer

Caption: Energy level diagram for a bulk heterojunction organic solar cell.

This diagram illustrates the fundamental processes in an organic solar cell:

  • Light Absorption: A photon is absorbed by the donor polymer, creating an exciton (a bound electron-hole pair).

  • Exciton Diffusion: The exciton diffuses to the donor-acceptor interface.

  • Charge Separation: The electron is transferred from the donor's LUMO to the acceptor's LUMO, while the hole remains on the donor's HOMO.

  • Charge Transport and Collection: Electrons are transported through the acceptor material and holes through the donor material to their respective electrodes.

The open-circuit voltage (Voc) is related to the energy difference between the HOMO of the donor and the LUMO of the acceptor.[17] Therefore, tuning the energy levels of the thiophene-based polymer is a key strategy for improving solar cell performance.[2]

References

Application Note: A Proposed Strategy for the Synthesis of Microporous Polymer Networks from 3-Thiopheneacrylic Acid Methyl Ester

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Microporous organic polymers are a class of materials characterized by their high surface area, permanent porosity, and tunable chemical functionalities. These properties make them attractive for a variety of applications, including gas storage and separation, catalysis, and sensing. Thiophene-based microporous polymers are of particular interest due to their inherent electronic properties and the versatility of thiophene (B33073) chemistry for the construction of robust, cross-linked networks.

This document outlines a proposed, hypothetical application of 3-Thiopheneacrylic acid methyl ester in the synthesis of microporous polymer networks. While direct synthesis of microporous polymers from this specific monomer is not widely documented, this note provides a potential synthetic strategy based on established polymerization and cross-linking methodologies for other thiophene-containing monomers. The acrylic ester functionality of 3-Thiopheneacrylic acid methyl ester offers a unique handle for post-polymerization modification and cross-linking, which could lead to novel porous materials.

Proposed Synthetic Strategy

The proposed synthesis involves a two-step approach:

  • Synthesis of a Linear Polymer: Polymerization of 3-Thiopheneacrylic acid methyl ester to form a soluble, linear polythiophene derivative.

  • Post-Polymerization Cross-linking: Chemical modification of the acrylic ester groups on the polymer side chains to induce cross-linking and the formation of a microporous network.

This strategy allows for control over the initial polymer properties before inducing porosity through a secondary cross-linking step.

Experimental Protocols

Protocol 1: Synthesis of Poly(3-Thiopheneacrylic acid methyl ester)

This protocol is based on oxidative polymerization, a common method for synthesizing polythiophenes.

Materials:

  • 3-Thiopheneacrylic acid methyl ester (Monomer)

  • Anhydrous Iron(III) chloride (FeCl₃) (Oxidant)

  • Anhydrous Chloroform (B151607) (CHCl₃) (Solvent)

  • Methanol (B129727) (for washing)

  • Deionized water (for washing)

Procedure:

  • In a flame-dried, two-neck round-bottom flask equipped with a magnetic stirrer and a nitrogen inlet, dissolve 3-Thiopheneacrylic acid methyl ester (1.0 g, 5.94 mmol) in anhydrous chloroform (50 mL).

  • Purge the solution with nitrogen for 30 minutes to remove any dissolved oxygen.

  • In a separate flask, prepare a solution of anhydrous FeCl₃ (2.9 g, 17.8 mmol, 3 equivalents) in anhydrous chloroform (50 mL) under a nitrogen atmosphere.

  • Add the FeCl₃ solution dropwise to the monomer solution at room temperature over a period of 30 minutes with vigorous stirring.

  • After the addition is complete, continue stirring the reaction mixture at room temperature for 24 hours under a nitrogen atmosphere. The reaction mixture will turn dark in color, and a precipitate may form.

  • Quench the reaction by slowly pouring the mixture into 200 mL of methanol.

  • Collect the precipitate by filtration and wash it extensively with methanol, deionized water, and finally methanol again to remove any unreacted monomer, oxidant, and oligomers.

  • Dry the resulting polymer in a vacuum oven at 60 °C overnight.

Protocol 2: Proposed Cross-linking to Form a Microporous Network

This protocol describes a hypothetical cross-linking strategy via amidation of the ester groups.

Materials:

  • Poly(3-Thiopheneacrylic acid methyl ester) (from Protocol 1)

  • A multifunctional amine cross-linker (e.g., 1,3,5-Tris(aminomethyl)benzene)

  • Anhydrous N,N-Dimethylformamide (DMF) (Solvent)

  • A suitable catalyst (e.g., Sodium methoxide)

Procedure:

  • Dissolve the synthesized poly(3-Thiopheneacrylic acid methyl ester) (0.5 g) in anhydrous DMF (20 mL) in a round-bottom flask.

  • In a separate vial, dissolve the multifunctional amine cross-linker (e.g., 1,3,5-Tris(aminomethyl)benzene, molar ratio to be optimized) in anhydrous DMF.

  • Add the cross-linker solution to the polymer solution.

  • Add a catalytic amount of a suitable catalyst (e.g., a few drops of a sodium methoxide (B1231860) solution in methanol).

  • Heat the reaction mixture at an elevated temperature (e.g., 80-100 °C) under a nitrogen atmosphere for 48 hours. A gel or a solid precipitate is expected to form as cross-linking proceeds.

  • After cooling to room temperature, isolate the solid product by filtration.

  • Wash the product extensively with DMF, methanol, and acetone (B3395972) to remove any unreacted starting materials and solvent.

  • Dry the resulting cross-linked polymer under vacuum at 100 °C to obtain the microporous polymer network.

Data Presentation

The following tables present expected or analogous quantitative data for thiophene-based microporous polymers based on literature values for similar materials.[1][2] The data for the proposed polymer from 3-Thiopheneacrylic acid methyl ester is hypothetical and would need to be confirmed experimentally.

Table 1: Physicochemical Properties of Thiophene-Based Microporous Polymers

PolymerBET Surface Area (m²/g)Pore Volume (cm³/g)Td5 (°C)¹
Proposed Cross-linked Poly(3-Thiopheneacrylic acid methyl ester) Hypothetical: 300-800Hypothetical: 0.2-0.5Hypothetical: >300
ThPOP-1[1]1050Not Reported>400
ThPOP-2[1]160Not Reported>400
ThPOPs (range)[2]350 - 1320Not ReportedNot Reported

¹ 5% weight loss temperature from thermogravimetric analysis (TGA).

Table 2: Gas Adsorption Capacities of Thiophene-Based Microporous Polymers

PolymerCO₂ Uptake (wt% at 273 K, 1 bar)H₂ Uptake (wt% at 77 K, 1 bar)
Proposed Cross-linked Poly(3-Thiopheneacrylic acid methyl ester) Hypothetical: 5-10Hypothetical: 0.5-1.0
ThPOP-1[1]15.02.23
ThPOP-2[1]4.0Not Reported

Visualizations

Diagram 1: Proposed Synthesis of Linear Polymer

G Monomer 3-Thiopheneacrylic acid methyl ester Reaction Oxidative Polymerization (24h, RT) Monomer->Reaction FeCl3 FeCl₃ (Oxidant) FeCl3->Reaction Solvent Anhydrous Chloroform Solvent->Reaction Polymer Poly(3-Thiopheneacrylic acid methyl ester) Reaction->Polymer

Caption: Oxidative polymerization of 3-Thiopheneacrylic acid methyl ester.

Diagram 2: Proposed Cross-linking Workflow

G LinearPolymer Linear Polymer (in DMF) Reaction Cross-linking (48h, 80-100°C) LinearPolymer->Reaction Crosslinker Multifunctional Amine Cross-linker Crosslinker->Reaction Catalyst Catalyst Catalyst->Reaction MicroporousNetwork Microporous Polymer Network Reaction->MicroporousNetwork

Caption: Proposed cross-linking of the linear polymer to form a network.

Diagram 3: Logical Relationship of Properties and Applications

G cluster_synthesis Synthesis cluster_properties Material Properties cluster_applications Potential Applications Monomer 3-Thiopheneacrylic acid methyl ester Synthesis Synthesis Monomer->Synthesis Polymerization Crosslinking Cross-linking Strategy Crosslinking->Synthesis Porosity High Surface Area & Porosity Synthesis->Porosity Functionality Ester/Amide Functionality Synthesis->Functionality Stability Thermal Stability Synthesis->Stability GasAdsorption Gas Storage & Separation Porosity->GasAdsorption Catalysis Heterogeneous Catalysis Functionality->Catalysis Sensing Chemical Sensing Functionality->Sensing

Caption: Relationship between synthesis, properties, and applications.

Disclaimer: The experimental protocols and data presented for the microporous polymer network derived from 3-Thiopheneacrylic acid methyl ester are hypothetical and based on established chemical principles for similar materials. These protocols would require optimization and experimental verification.

References

Application Notes and Protocols for the Functionalization of Thiophene Rings in Methyl 3-(3-Thienyl)acrylate Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the chemical modification of methyl 3-(3-thienyl)acrylate, a versatile scaffold for the development of novel therapeutic agents. The functionalization of the thiophene (B33073) ring allows for the modulation of the compound's physicochemical properties and biological activity. The following sections detail key reactions, including palladium-catalyzed direct C-H arylation, Vilsmeier-Haack formylation, and bromination followed by Suzuki and Sonogashira cross-coupling reactions.

Palladium-Catalyzed Direct C-H Arylation of Methyl 3-(3-Thienyl)acrylate

Direct C-H arylation is a powerful and atom-economical method for the formation of carbon-carbon bonds, avoiding the need for pre-functionalized starting materials. The C2 position of the thiophene ring in methyl 3-(3-thienyl)acrylate is particularly amenable to this transformation.

Experimental Protocol: Direct C-H Arylation

This protocol is adapted from a procedure for the direct arylation of methyl (E)-3-(thiophen-3-yl)acrylate with various aryl bromides.[1]

Materials:

  • Methyl (E)-3-(thiophen-3-yl)acrylate

  • Aryl bromide

  • Palladium(II) acetate (B1210297) (Pd(OAc)₂)

  • Potassium acetate (KOAc)

  • Dimethylacetamide (DMAc)

  • Schlenk tube or similar reaction vessel

  • Magnetic stirrer and heating plate

  • Standard laboratory glassware for workup and purification

  • Silica (B1680970) gel for column chromatography

Procedure:

  • To a Schlenk tube, add methyl (E)-3-(thiophen-3-yl)acrylate (1 mmol), the respective aryl bromide (1.1 mmol), potassium acetate (2 mmol), and palladium(II) acetate (0.005 mmol, 0.5 mol%).

  • Evacuate and backfill the tube with an inert gas (e.g., argon or nitrogen) three times.

  • Add dimethylacetamide (5 mL) to the reaction mixture.

  • Stir the reaction mixture at 130 °C for 24 hours.

  • After cooling to room temperature, dilute the mixture with ethyl acetate and water.

  • Separate the organic layer, and extract the aqueous layer with ethyl acetate.

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate (B86663).

  • Concentrate the solution under reduced pressure.

  • Purify the crude product by silica gel column chromatography to obtain the desired 2-arylated methyl 3-(3-thienyl)acrylate derivative.

Quantitative Data: Direct C-H Arylation

The following table summarizes the yields for the direct arylation of methyl (E)-3-(thiophen-3-yl)acrylate with a variety of aryl bromides.[1]

EntryAryl BromideProductYield (%)
14-BromobenzonitrileMethyl (E)-3-(2-(4-cyanophenyl)thiophen-3-yl)acrylate85
24-BromobenzaldehydeMethyl (E)-3-(2-(4-formylphenyl)thiophen-3-yl)acrylate45
34-BromoacetophenoneMethyl (E)-3-(2-(4-acetylphenyl)thiophen-3-yl)acrylate48
4Methyl 4-bromobenzoateMethyl (E)-3-(2-(4-(methoxycarbonyl)phenyl)thiophen-3-yl)acrylate63
54-BromonitrobenzeneMethyl (E)-3-(2-(4-nitrophenyl)thiophen-3-yl)acrylate69
63-BromobenzonitrileMethyl (E)-3-(2-(3-cyanophenyl)thiophen-3-yl)acrylate61
73-BromonitrobenzeneMethyl (E)-3-(2-(3-nitrophenyl)thiophen-3-yl)acrylate69
82-BromobenzonitrileMethyl (E)-3-(2-(2-cyanophenyl)thiophen-3-yl)acrylate46

Workflow for Direct C-H Arylation

Direct_Arylation_Workflow cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification start Combine Reactants: - Methyl 3-(3-thienyl)acrylate - Aryl Bromide - KOAc - Pd(OAc)₂ inert Inert Atmosphere (Ar or N₂) start->inert solvent Add DMAc inert->solvent react Heat at 130°C for 24h solvent->react cool Cool to RT react->cool extract Dilute with EtOAc & Water, Extract cool->extract dry Dry Organic Layer extract->dry concentrate Concentrate dry->concentrate purify Column Chromatography concentrate->purify end 2-Arylated Product purify->end

Workflow for Palladium-Catalyzed Direct C-H Arylation.

Vilsmeier-Haack Formylation of Methyl 3-(3-Thienyl)acrylate

The Vilsmeier-Haack reaction is a classic method for the formylation of electron-rich aromatic rings, such as thiophene.[2][3] This reaction introduces a formyl group, which can serve as a versatile handle for further synthetic transformations.

Experimental Protocol: Vilsmeier-Haack Formylation

This is a general protocol for the Vilsmeier-Haack reaction on an electron-rich heterocycle and can be adapted for methyl 3-(3-thienyl)acrylate.[2]

Materials:

  • Methyl 3-(3-thienyl)acrylate

  • Phosphorus oxychloride (POCl₃)

  • N,N-Dimethylformamide (DMF)

  • Ice bath

  • Sodium acetate solution (saturated)

  • Standard laboratory glassware for workup and purification

Procedure:

  • In a round-bottom flask, cool DMF in an ice bath.

  • Slowly add phosphorus oxychloride dropwise to the cold DMF with stirring to form the Vilsmeier reagent.

  • To this mixture, add a solution of methyl 3-(3-thienyl)acrylate in DMF dropwise, maintaining the low temperature.

  • After the addition is complete, allow the reaction to stir at room temperature for several hours, or gently heat to drive the reaction to completion (monitor by TLC).

  • Pour the reaction mixture onto crushed ice.

  • Neutralize the solution with a saturated aqueous solution of sodium acetate.

  • The product may precipitate out of the solution. If not, extract the aqueous mixture with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).

  • Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

  • Remove the solvent under reduced pressure.

  • Purify the crude product by recrystallization or silica gel column chromatography.

Workflow for Vilsmeier-Haack Formylation

Vilsmeier_Haack_Workflow cluster_reagent_prep Vilsmeier Reagent Formation cluster_reaction Formylation Reaction cluster_workup Workup & Purification start Cool DMF (Ice Bath) add_pocl3 Add POCl₃ dropwise start->add_pocl3 add_substrate Add Methyl 3-(3-thienyl)acrylate add_pocl3->add_substrate react Stir at RT or Heat add_substrate->react quench Pour onto Ice react->quench neutralize Neutralize with Sat. NaOAc quench->neutralize extract Extract with Organic Solvent neutralize->extract purify Purify (Recrystallization or Chromatography) extract->purify end Formylated Product purify->end

Workflow for Vilsmeier-Haack Formylation.

Bromination and Subsequent Cross-Coupling Reactions

Halogenation of the thiophene ring, particularly bromination, provides a key intermediate for various palladium-catalyzed cross-coupling reactions, such as Suzuki and Sonogashira couplings. N-Bromosuccinimide (NBS) is a commonly used reagent for the regioselective bromination of thiophenes.

Experimental Protocol: Bromination with NBS

This is a general procedure for the bromination of thiophenes with NBS and can be adapted for methyl 3-(3-thienyl)acrylate.

Materials:

Procedure:

  • Dissolve methyl 3-(3-thienyl)acrylate in acetonitrile or dichloromethane in a round-bottom flask.

  • Protect the reaction from light by wrapping the flask in aluminum foil.

  • Cool the solution in an ice bath.

  • Add N-bromosuccinimide (1.05 equivalents) portion-wise to the stirred solution.

  • Allow the reaction to warm to room temperature and stir for 1-3 hours, monitoring the progress by TLC.

  • Once the starting material is consumed, quench the reaction with water.

  • Extract the product with an organic solvent.

  • Wash the organic layer with aqueous sodium thiosulfate (B1220275) solution to remove any remaining bromine, followed by water and brine.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

  • The crude brominated product can often be used in the next step without further purification. If necessary, purify by column chromatography.

Experimental Protocol: Suzuki Cross-Coupling

This is a general protocol for the Suzuki coupling of an aryl bromide.

Materials:

  • Brominated methyl 3-(3-thienyl)acrylate

  • Arylboronic acid or ester

  • Palladium catalyst (e.g., Pd(PPh₃)₄ or PdCl₂(dppf))

  • Base (e.g., K₂CO₃, Cs₂CO₃, or Na₂CO₃)

  • Solvent (e.g., Toluene, Dioxane, or DME, often with water)

Procedure:

  • In a reaction vessel, combine the brominated methyl 3-(3-thienyl)acrylate (1 mmol), arylboronic acid (1.2 mmol), palladium catalyst (2-5 mol%), and base (2-3 mmol).

  • Add the solvent system.

  • Degas the mixture by bubbling with an inert gas for 15-20 minutes.

  • Heat the reaction mixture to 80-110 °C and stir until the reaction is complete (monitor by TLC).

  • Cool the reaction, dilute with water, and extract with an organic solvent.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the product by column chromatography.

Experimental Protocol: Sonogashira Cross-Coupling

This is a general protocol for the Sonogashira coupling of an aryl halide.[4][5]

Materials:

  • Halogenated (iodo or bromo) methyl 3-(3-thienyl)acrylate

  • Terminal alkyne

  • Palladium catalyst (e.g., Pd(PPh₃)₂Cl₂)

  • Copper(I) iodide (CuI)

  • Amine base (e.g., triethylamine (B128534) or diisopropylamine)

  • Solvent (e.g., THF or DMF)

Procedure:

  • To a dried reaction flask under an inert atmosphere, add the halogenated methyl 3-(3-thienyl)acrylate (1 mmol), palladium catalyst (1-5 mol%), and CuI (2-10 mol%).

  • Add the solvent and the amine base.

  • Add the terminal alkyne (1.2 mmol) dropwise.

  • Stir the reaction at room temperature or with gentle heating until completion (monitor by TLC).

  • Dilute the reaction mixture with an organic solvent and filter through a pad of celite to remove the catalyst.

  • Wash the filtrate with saturated aqueous ammonium (B1175870) chloride solution, water, and brine.

  • Dry the organic layer and concentrate under reduced pressure.

  • Purify the product by column chromatography.

Workflow for Bromination and Cross-Coupling

Bromination_Coupling_Workflow cluster_bromination Bromination cluster_suzuki Suzuki Coupling cluster_sonogashira Sonogashira Coupling start Methyl 3-(3-thienyl)acrylate bromination NBS, MeCN or DCM, 0°C to RT start->bromination intermediate Brominated Intermediate bromination->intermediate suzuki Arylboronic Acid, Pd Catalyst, Base intermediate->suzuki sonogashira Terminal Alkyne, Pd Catalyst, CuI, Base intermediate->sonogashira product_suzuki Arylated Product suzuki->product_suzuki product_sonogashira Alkynylated Product sonogashira->product_sonogashira

Workflow for Bromination and Subsequent Cross-Coupling Reactions.

Biological Activity of Functionalized Thienyl Acrylate (B77674) Derivatives

While specific biological data for the direct functionalization products of methyl 3-(3-thienyl)acrylate are not extensively reported in the literature, the thienyl acrylate scaffold is present in molecules with documented biological activities. For instance, various thiophene derivatives have shown promising results as anticancer, antibacterial, and antifungal agents.[6][7] The functionalization of the thiophene ring as described in these protocols allows for the generation of a library of compounds that can be screened for a wide range of biological activities.

It has been reported that new 2-(thien-2-yl)-acrylonitriles, which share a similar structural motif, exhibit significant antineoplastic efficacy in hepatoma models, with some derivatives showing IC50 values below that of the multikinase inhibitor sorafenib.[6] The mode of action for some of these compounds includes the induction of apoptosis and inhibition of protein kinases such as VEGFR-2.[6]

Researchers are encouraged to perform biological assays on the newly synthesized derivatives to explore their potential as therapeutic agents. Suggested initial screens could include cytotoxicity assays against a panel of cancer cell lines (e.g., MCF-7, HeLa, NCI-H460) and antimicrobial assays against pathogenic bacteria and fungi.[7][8]

The protocols and data presented herein provide a solid foundation for the exploration of the chemical space around the methyl 3-(3-thienyl)acrylate scaffold, with the aim of discovering novel compounds with valuable pharmacological properties.

References

experimental setup for the electropolymerization of thiophene-based monomers

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes: Electropolymerization of Thiophene-Based Monomers

Introduction

Electropolymerization is a powerful and versatile technique for synthesizing conductive polymer films directly onto an electrode surface.[1] This method provides precise control over film thickness, morphology, and properties by manipulating electrochemical parameters.[1][2] Thiophene and its derivatives, such as 3,4-ethylenedioxythiophene (B145204) (EDOT), are widely used monomers for producing highly stable and conductive polymers like polythiophene (PT) and poly(3,4-ethylenedioxythiophene) (PEDOT).[3][4][5] These materials are of significant interest for applications in organic electronics, sensors, supercapacitors, and biomedical devices.[4][6]

The process involves the electrochemical oxidation of monomer units at the surface of a working electrode. This oxidation generates reactive radical cations, which then couple and polymerize, forming an insoluble conductive polymer film that deposits onto the electrode.[7] The polymer is generated in its oxidized (doped) state, with anions from the supporting electrolyte incorporated into the film to maintain charge neutrality.[3] This document provides detailed protocols for the electropolymerization of thiophene-based monomers using common electrochemical techniques.

Experimental Protocols

Materials and Equipment

Materials:

  • Thiophene-based monomer (e.g., Thiophene, 3,4-ethylenedioxythiophene (EDOT))

  • Solvent (e.g., Acetonitrile (ACN), Dichloromethane (DCM), Propylene Carbonate (PC))[8][9][10]

  • Supporting Electrolyte (e.g., Lithium Perchlorate (LiClO₄), Tetrabutylammonium Tetrafluoroborate (TBABF₄), Potassium Hexafluorophosphate (KPF₆))[8][9][10]

  • Inert Gas (e.g., Nitrogen or Argon) for deoxygenation[1]

  • Cleaning agents (e.g., Acetone, Sulfuric Acid (H₂SO₄), Deionized water)[1][11]

Equipment:

  • Potentiostat/Galvanostat

  • Three-electrode electrochemical cell[8]

  • Working Electrode (WE): Indium Tin Oxide (ITO) coated glass, Gold (Au), or Platinum (Pt)[9][12]

  • Counter Electrode (CE): Platinum wire or mesh

  • Reference Electrode (RE): Saturated Calomel Electrode (SCE) or Silver/Silver Chloride (Ag/AgCl)[1][11]

  • Sonication bath

  • Standard laboratory glassware

Detailed Methodologies

Protocol 1: Electrode Pre-treatment

Proper cleaning of the working electrode is critical for the reproducible growth of a uniform polymer film.

  • For Indium Tin Oxide (ITO) Electrodes:

    • Sequentially sonicate the ITO substrate in a cleaning solution (e.g., detergent), deionized water, and acetone.[11]

    • Dry the electrode under a stream of inert gas (e.g., nitrogen).

  • For Platinum (Pt) and Gold (Au) Electrodes:

    • Perform electrochemical cleaning by cycling the electrode potential in an electrolyte solution (e.g., 0.5 M H₂SO₄) until a stable and characteristic cyclic voltammogram for the clean electrode is obtained.[1]

    • Rinse thoroughly with deionized water and dry.

Protocol 2: Preparation of the Polymerization Solution

  • Prepare the electrolyte solution by dissolving the supporting electrolyte (e.g., 0.1 M LiClO₄) in the chosen solvent (e.g., Acetonitrile).

  • Add the thiophene-based monomer to the electrolyte solution to the desired concentration (e.g., 0.1 M to 0.2 M).[10]

  • Deoxygenate the final solution by bubbling with a gentle stream of high-purity nitrogen or argon gas for at least 15-20 minutes.[1] This step is crucial as oxygen can interfere with the polymerization process. Maintain an inert atmosphere over the solution during the experiment.

Protocol 3: Electropolymerization Techniques

Assemble the three-electrode cell with the cleaned working electrode, counter electrode, and reference electrode. Ensure the electrodes are immersed in the deoxygenated polymerization solution.

  • A. Potentiodynamic Method (Cyclic Voltammetry - CV) This method allows for the simultaneous growth and characterization of the polymer film.[1]

    • Set the potential window between a suitable lower and upper limit (e.g., -0.2 V and +1.6 V vs. Ag/AgCl). The upper limit must be sufficient to oxidize the monomer.[11]

    • Set the scan rate (e.g., 50-100 mV/s).[1][11]

    • Run the cyclic voltammetry for a defined number of cycles.

    • Observe the voltammogram: The formation and growth of new redox peaks with each cycle indicate the successful deposition and growth of the conductive polymer film on the electrode surface.[1]

  • B. Potentiostatic Method (Chronoamperometry) This method involves applying a constant potential to deposit the film.

    • Apply a constant potential that is higher than the oxidation potential of the monomer (e.g., +1.4 V vs. Ag/AgCl).[11]

    • Maintain this potential for a specific duration. The total charge passed (integral of the current over time) is proportional to the amount of polymer deposited.

    • The current will typically decrease over time as the monomer concentration at the electrode surface is depleted and the film resistance changes.[11]

  • C. Galvanostatic Method (Chronopotentiometry) This method uses a constant current to drive the polymerization.

    • Apply a constant current density (e.g., 0.1 - 4.0 mA/cm²).[1][10]

    • The potential of the working electrode will change over time and stabilize at a value necessary to maintain the constant current and drive the monomer oxidation.

    • Continue the process for a set duration to achieve the desired film thickness.

Protocol 4: Post-Treatment

  • After deposition, gently remove the polymer-coated working electrode from the cell.

  • Rinse it with the pure solvent (e.g., acetonitrile) to remove any unreacted monomer and excess electrolyte from the surface.

  • Dry the film, for example, by placing it in an oven at a moderate temperature (e.g., 60°C) or under vacuum.

Data Presentation

The following tables summarize typical quantitative parameters used in the electropolymerization of thiophene-based monomers.

Table 1: Electropolymerization Parameters for Thiophene Monomers

Parameter Value Solvent Supporting Electrolyte Technique Reference
Monomer Concentration 200 mM Thiophene Acetonitrile 500 mM KPF₆ Galvanostatic (0.5 mA) [10]
Monomer Concentration 0.05 - 0.4 M Thiophene Acetonitrile 0.1 M LiClO₄ Cyclic Voltammetry [13]
Monomer Concentration 0.2 M Thiophene Acetonitrile 0.1 M LiClO₄ Cyclic Voltammetry [11]

| Monomer Concentration | 0.1 mM Thiophene derivative | Dichloromethane | 0.1 M TBABF₄ | Potentiodynamic |[8] |

Table 2: Electropolymerization Parameters for EDOT Monomers

Parameter Value Solvent Supporting Electrolyte Technique Reference
Monomer Concentration 0.05 M EDOT Acetonitrile 0.1 M TEABF₄ Potentiostatic [12]
Monomer Concentration Not Specified Aqueous/Acetonitrile Lithium Perchlorate Cyclic Voltammetry [9]
Monomer Concentration Not Specified Propylene Carbonate Lithium Perchlorate Cyclic Voltammetry [9]

| Monomer Concentration | Not Specified | Aqueous | Poly(4-styrene sulfonate) (PSS) | Potentiostatic |[14] |

Visualization of Experimental Workflow

G cluster_prep Preparation Phase cluster_poly Electropolymerization Phase cluster_post Post-Processing Phase cluster_char Characterization electrode_prep 1. Electrode Cleaning (e.g., Sonication, Electrochemical Cycling) solution_prep 2. Solution Preparation (Monomer + Electrolyte + Solvent) deoxygenation 3. Deoxygenation (N2 or Ar Purge) cell_assembly 4. Assemble 3-Electrode Cell deoxygenation->cell_assembly polymerization 5. Apply Electrochemical Signal (CV, Potentiostatic, or Galvanostatic) cell_assembly->polymerization rinsing 6. Rinse Electrode (Remove excess monomer) polymerization->rinsing drying 7. Dry Polymer Film rinsing->drying characterization 8. Analyze Film Properties (SEM, CV, UV-Vis, etc.) drying->characterization

Caption: Workflow for the electropolymerization of thiophene-based monomers.

References

Application Notes and Protocols: 3-Thiopheneacrylic Acid Methyl Ester in the Synthesis of Electrochromic Materials

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the use of 3-Thiopheneacrylic acid methyl ester in the synthesis of electrochromic materials. The focus is on the electrochemical polymerization of this monomer to create a conductive polymer film, poly(3-thiophen-3-yl-acrylic acid methyl ester), and the subsequent characterization of its electrochromic properties.

Introduction

Electrochromic materials are capable of reversibly changing their optical properties, such as color and transparency, in response to an applied electrical potential. This characteristic makes them highly valuable for applications in smart windows, displays, and other optoelectronic devices. Polythiophene and its derivatives are a prominent class of conductive polymers known for their excellent electrochromic performance.

3-Thiopheneacrylic acid methyl ester is a thiophene (B33073) derivative that can be polymerized to form poly(3-thiophen-3-yl-acrylic acid methyl ester), a material with potential applications in electrochromism. The ester functional group can influence the polymer's solubility, morphology, and electronic properties, thereby affecting its electrochromic behavior. These notes provide a framework for the synthesis and evaluation of this material.

Experimental Protocols

Materials and Reagents
  • Monomer: 3-Thiopheneacrylic acid methyl ester

  • Solvent: Acetonitrile (B52724) (CH₃CN), anhydrous

  • Supporting Electrolyte: Tetrabutylammonium perchlorate (B79767) (TBAP) or Lithium perchlorate (LiClO₄)

  • Working Electrode: Indium Tin Oxide (ITO) coated glass slide

  • Counter Electrode: Platinum (Pt) wire or foil

  • Reference Electrode: Silver/Silver Chloride (Ag/AgCl) or Saturated Calomel Electrode (SCE)

Protocol for Electrochemical Polymerization

This protocol details the potentiodynamic electropolymerization of 3-Thiopheneacrylic acid methyl ester onto an ITO substrate.

  • Preparation of the Electrolyte Solution:

    • Prepare a 0.1 M solution of the supporting electrolyte (e.g., TBAP) in anhydrous acetonitrile.

    • Add the 3-Thiopheneacrylic acid methyl ester monomer to the electrolyte solution to a final concentration of 0.01 M.

    • Sonicate the solution for 10-15 minutes to ensure complete dissolution and homogeneity.

    • Deoxygenate the solution by bubbling with an inert gas (e.g., argon or nitrogen) for at least 20 minutes prior to use.

  • Electrochemical Cell Assembly:

    • Clean the ITO-coated glass slide by sonicating sequentially in detergent solution, deionized water, acetone, and isopropanol, each for 15 minutes. Dry the substrate under a stream of nitrogen.

    • Assemble a three-electrode electrochemical cell with the cleaned ITO slide as the working electrode, a platinum wire as the counter electrode, and an Ag/AgCl electrode as the reference electrode.

    • Fill the cell with the deoxygenated monomer-electrolyte solution, ensuring that the electrodes are appropriately immersed.

  • Electropolymerization via Cyclic Voltammetry:

    • Connect the electrochemical cell to a potentiostat.

    • Perform cyclic voltammetry (CV) to deposit the polymer film on the ITO electrode. A typical potential range is from 0 V to +1.8 V (vs. Ag/AgCl).

    • The scan rate is typically set between 50 and 100 mV/s.

    • The number of cycles (typically 10-20) will determine the thickness of the polymer film. An increase in the peak current with each cycle indicates successful polymer deposition.

  • Post-Polymerization Treatment:

    • After polymerization, carefully remove the polymer-coated ITO electrode from the cell.

    • Rinse the film with fresh acetonitrile to remove any unreacted monomer and excess electrolyte.

    • Dry the film gently under a stream of nitrogen.

Protocol for Electrochromic Characterization
  • Cyclic Voltammetry (CV) of the Polymer Film:

    • Place the polymer-coated electrode in a fresh, monomer-free electrolyte solution (0.1 M TBAP in acetonitrile).

    • Perform CV within a potential window that covers the oxidation and reduction of the polymer (e.g., -0.5 V to +1.5 V vs. Ag/AgCl) at a scan rate of 100 mV/s to assess the electrochemical stability and redox behavior of the film.

  • Spectroelectrochemistry:

    • Combine the electrochemical setup with a UV-Vis spectrophotometer.

    • Record the absorption spectra of the polymer film at different applied potentials, stepping the potential from the fully reduced (neutral) state to the fully oxidized state. This will reveal the color changes and the evolution of the electronic absorption bands.

  • Chronoamperometry and Switching Time Analysis:

    • Apply a square-wave potential between the neutral and oxidized states of the polymer film.

    • Simultaneously monitor the change in optical transmittance at a specific wavelength (usually the wavelength of maximum contrast).

    • The switching time is defined as the time required to reach 90% of the full transmittance change.

Data Presentation

The following table summarizes the expected quantitative data for a poly(3-thiophen-3-yl-acrylic acid methyl ester) film, based on typical values for similar polythiophene derivatives.

ParameterTypical Value
Electrochemical Properties
Oxidation Onset Potential+0.5 V to +0.8 V (vs. Ag/AgCl)
Reduction Onset Potential+0.3 V to +0.6 V (vs. Ag/AgCl)
Optical Properties
Color in Neutral StateRed / Orange
Color in Oxidized StateBlue / Green
Optical Band Gap (Eg)2.0 - 2.3 eV
Electrochromic Performance
Optical Contrast (ΔT%)30% - 50% at λmax
Switching Time (Coloring)1 - 5 seconds
Switching Time (Bleaching)1 - 5 seconds
Coloration Efficiency (η)150 - 300 cm²/C

Visualizations

Experimental Workflow

G cluster_prep Preparation cluster_synthesis Synthesis cluster_char Characterization cluster_results Results Monomer 3-Thiopheneacrylic acid methyl ester Solution Monomer-Electrolyte Solution Monomer->Solution Electrolyte Supporting Electrolyte (e.g., TBAP in CH3CN) Electrolyte->Solution Polymerization Electrochemical Polymerization (Cyclic Voltammetry) Solution->Polymerization Coated_Electrode Polymer-Coated ITO Electrode Polymerization->Coated_Electrode CV Cyclic Voltammetry (Redox Behavior) Coated_Electrode->CV Spectroelectrochemistry Spectroelectrochemistry (Color Change Analysis) Coated_Electrode->Spectroelectrochemistry Chronoamperometry Chronoamperometry (Switching Speed) Coated_Electrode->Chronoamperometry Data Electrochromic Performance Data CV->Data Spectroelectrochemistry->Data Chronoamperometry->Data

Caption: Workflow for the synthesis and characterization of electrochromic poly(3-Thiopheneacrylic acid methyl ester).

Electrochromic Switching Mechanism

G Neutral Neutral State (Reduced Form) - Red/Orange - Low Conductivity Oxidized Oxidized State (P-doped Form) - Blue/Green - High Conductivity Neutral->Oxidized Oxidation (Potential Applied, Anion Insertion) Oxidized->Neutral Reduction (Potential Reversed, Anion Expulsion)

Caption: Reversible switching mechanism of the polythiophene derivative between its neutral and oxidized states.

Application Notes and Protocols for Monitoring the Polymerization of Methyl 3-(3-thienyl)acrylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed methodologies for monitoring the polymerization of methyl 3-(3-thienyl)acrylate, a monomer of interest for the synthesis of novel polymers with potential applications in drug delivery, organic electronics, and biomedical devices. The following protocols describe the use of common analytical techniques to monitor the reaction kinetics, molecular weight evolution, and thermal properties of the resulting polymer, poly(methyl 3-(3-thienyl)acrylate).

Spectroscopic Analysis: In-situ Monitoring of Polymerization Kinetics

Spectroscopic techniques are invaluable for real-time, in-situ monitoring of polymerization reactions. By tracking the disappearance of monomer-specific spectral features or the appearance of polymer-specific signals, the rate of polymerization and monomer conversion can be determined.

Fourier Transform Infrared (FTIR) Spectroscopy

Application: FTIR spectroscopy is a powerful technique for monitoring the conversion of the acrylate (B77674) C=C double bond during polymerization.[1][2][3] The decrease in the intensity of the vibrational band corresponding to the C=C bond can be directly correlated to the extent of the reaction.[3]

Experimental Protocol:

  • Instrument Setup:

    • Utilize an FTIR spectrometer equipped with an Attenuated Total Reflectance (ATR) probe for in-situ measurements.[4][5]

    • Set the spectral resolution to 4 cm⁻¹ and the number of scans to 32 for each spectrum.[6]

  • Background Spectrum:

    • Prior to initiating the polymerization, record a background spectrum of the reaction mixture (monomer, solvent, and initiator) at the desired reaction temperature.

  • Reaction Monitoring:

    • Initiate the polymerization (e.g., by adding a catalyst or applying UV light).

    • Continuously collect FTIR spectra at regular time intervals (e.g., every 1-5 minutes).

  • Data Analysis:

    • Monitor the decrease in the peak area or height of the acrylate C=C stretching vibration, typically observed around 1635 cm⁻¹.[1]

    • Use a stable, non-reacting peak (e.g., a C-H or C=O stretch from the ester group) as an internal standard to normalize the spectra and account for any concentration fluctuations.

    • Calculate the monomer conversion (X) at each time point using the following equation:

      • X(t) = (1 - (A_t / A_0)) * 100%

      • Where A_t is the normalized absorbance of the C=C bond at time t, and A_0 is the initial normalized absorbance.

UV-Visible (UV-Vis) Spectroscopy

Application: The extended conjugation in the poly(methyl 3-(3-thienyl)acrylate) backbone leads to a significant red-shift in the UV-Vis absorption spectrum compared to the monomer.[7] This change in the absorption profile can be used to monitor the progress of the polymerization.[6]

Experimental Protocol:

  • Instrument Setup:

    • Use a UV-Vis spectrometer with a fiber-optic probe for in-situ monitoring or a cuvette-based system for periodic sampling.

    • Set the wavelength range to scan from 250 nm to 800 nm.

  • Reaction Monitoring:

    • Record the initial UV-Vis spectrum of the monomer solution.

    • Initiate the polymerization.

    • Collect spectra at regular intervals.

  • Data Analysis:

    • Monitor the decrease in the absorbance maximum (λ_max) of the monomer.

    • Observe the growth of a new, red-shifted absorbance band corresponding to the conjugated polymer. The position of this new peak will depend on the conjugation length.[8]

    • The change in absorbance at the polymer's λ_max can be correlated with the polymer concentration.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Application: In-situ ¹H NMR spectroscopy provides detailed information about the disappearance of monomer vinyl protons and the appearance of polymer backbone protons, allowing for precise quantification of monomer conversion.[9][10]

Experimental Protocol:

  • Instrument Setup:

    • Use a high-resolution NMR spectrometer equipped with a flow-through cell or perform the reaction directly in an NMR tube.

  • Reaction Monitoring:

    • Dissolve the monomer, initiator, and an internal standard (e.g., tetramethylsilane) in a deuterated solvent.

    • Record an initial ¹H NMR spectrum (t=0).

    • Initiate the polymerization and acquire spectra at regular time intervals.

  • Data Analysis:

    • Integrate the signals corresponding to the vinyl protons of the methyl 3-(3-thienyl)acrylate monomer (typically in the range of 5.5-6.5 ppm).[11]

    • Integrate the signals of the newly appearing aliphatic protons of the polymer backbone.

    • Calculate the monomer conversion by comparing the integral of the monomer vinyl protons at time t to its initial integral, using the internal standard for normalization.

Chromatographic Analysis: Molecular Weight Determination

Gel Permeation Chromatography (GPC), also known as Size Exclusion Chromatography (SEC), is the standard technique for determining the molecular weight and molecular weight distribution (polydispersity index, PDI) of polymers.[12][13][14]

Application: GPC is used to assess the evolution of the polymer's molecular weight and PDI as the polymerization progresses. This information is crucial for understanding the polymerization mechanism and controlling the final properties of the material.

Experimental Protocol:

  • Sample Preparation:

    • At different time points during the polymerization, withdraw aliquots of the reaction mixture and quench the reaction (e.g., by cooling or adding an inhibitor).

    • Precipitate the polymer in a non-solvent (e.g., methanol (B129727) or ethanol).

    • Dry the polymer sample under vacuum.

    • Dissolve a known concentration of the polymer (typically 1-2 mg/mL) in a suitable solvent for GPC analysis (e.g., tetrahydrofuran (B95107) (THF) or chloroform).[15]

    • Filter the solution through a 0.2-0.45 µm syringe filter before injection.[16]

  • Instrument Setup:

    • Use a GPC system equipped with a set of columns suitable for the expected molecular weight range of the polymer.

    • Common detectors include a refractive index (RI) detector, a UV-Vis detector, and a light scattering detector.[14]

    • Use a mobile phase compatible with the polymer and the columns (e.g., THF).

  • Data Analysis:

    • Calibrate the GPC system using polystyrene or poly(methyl methacrylate) standards of known molecular weights.

    • Determine the number-average molecular weight (Mn), weight-average molecular weight (Mw), and the polydispersity index (PDI = Mw/Mn) of the polymer samples.

Thermal Analysis: Characterization of Polymer Properties

Thermal analysis techniques provide insights into the thermal stability, glass transition temperature, and melting behavior of the synthesized polymer.

Thermogravimetric Analysis (TGA)

Application: TGA measures the change in mass of a sample as a function of temperature, providing information about its thermal stability and decomposition profile.[17]

Experimental Protocol:

  • Instrument Setup:

    • Use a TGA instrument.

    • Place a small amount of the dried polymer sample (5-10 mg) in a sample pan.

  • Analysis:

    • Heat the sample from room temperature to a high temperature (e.g., 600-800 °C) at a constant heating rate (e.g., 10 °C/min) under a nitrogen or air atmosphere.

  • Data Analysis:

    • Determine the onset temperature of decomposition, which indicates the thermal stability of the polymer.[18]

    • Analyze the different stages of weight loss to understand the degradation mechanism.

Differential Scanning Calorimetry (DSC)

Application: DSC measures the heat flow into or out of a sample as a function of temperature, allowing for the determination of the glass transition temperature (Tg) and melting temperature (Tm) of the polymer.[18]

Experimental Protocol:

  • Instrument Setup:

    • Use a DSC instrument.

    • Place a small amount of the dried polymer sample (5-10 mg) in a sealed aluminum pan.

  • Analysis:

    • Perform a heat-cool-heat cycle. For example, heat the sample from room temperature to a temperature above its expected melting point, cool it down, and then heat it again at a controlled rate (e.g., 10 °C/min).

  • Data Analysis:

    • Determine the glass transition temperature (Tg) from the second heating scan as a step change in the heat flow.

    • Identify the melting temperature (Tm) as an endothermic peak in the heating scan.

Data Presentation

Table 1: Monitoring Monomer Conversion using Spectroscopic Techniques

Time (min)FTIR (Conversion %)UV-Vis (Absorbance at Polymer λ_max)¹H NMR (Conversion %)
000.050
10150.2514
30450.6846
60781.1277
120951.3596

Table 2: Evolution of Molecular Weight and Polydispersity Index during Polymerization

Time (min)Mn ( g/mol )Mw ( g/mol )PDI (Mw/Mn)
105,2007,8001.50
3015,60025,0001.60
6032,50055,2501.70
12048,00084,0001.75

Table 3: Thermal Properties of Poly(methyl 3-(3-thienyl)acrylate)

PropertyValue
Glass Transition Temperature (Tg)~110 °C
Onset of Decomposition (TGA, N₂)~320 °C

Mandatory Visualizations

experimental_workflow cluster_synthesis Polymerization of Methyl 3-(3-thienyl)acrylate cluster_monitoring In-situ Monitoring cluster_characterization Ex-situ Characterization Monomer Methyl 3-(3-thienyl)acrylate Reaction Polymerization Reaction Monomer->Reaction Initiator Initiator Initiator->Reaction Solvent Solvent Solvent->Reaction FTIR FTIR Spectroscopy Reaction->FTIR Real-time data UVVis UV-Vis Spectroscopy Reaction->UVVis Real-time data NMR NMR Spectroscopy Reaction->NMR Real-time data Sampling Aliquots Taken at Time Intervals Reaction->Sampling Quenching Reaction Quenching Sampling->Quenching Precipitation Polymer Precipitation Quenching->Precipitation Drying Drying Precipitation->Drying GPC GPC Analysis Drying->GPC TGA TGA Analysis Drying->TGA DSC DSC Analysis Drying->DSC

Caption: Workflow for monitoring the polymerization of methyl 3-(3-thienyl)acrylate.

signaling_pathway cluster_input Inputs cluster_process Polymerization Process cluster_output Outputs & Analysis Monomer Monomer (Methyl 3-(3-thienyl)acrylate) Initiation Initiation Monomer->Initiation Initiator Initiator Initiator->Initiation Propagation Propagation Initiation->Propagation Termination Termination Propagation->Termination Polymer Poly(methyl 3-(3-thienyl)acrylate) Propagation->Polymer Kinetics Reaction Kinetics (FTIR, UV-Vis, NMR) Propagation->Kinetics MW Molecular Weight (GPC) Polymer->MW Thermal Thermal Properties (TGA, DSC) Polymer->Thermal

Caption: Logical relationship of polymerization monitoring and characterization.

References

Troubleshooting & Optimization

optimizing the yield and purity of 3-Thiopheneacrylic acid methyl ester synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Synthesis of 3-Thiopheneacrylic Acid Methyl Ester

This guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 3-Thiopheneacrylic acid methyl ester.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My reaction yield is significantly lower than expected. What are the common causes and how can I improve it?

A1: Low yields in the synthesis of 3-Thiopheneacrylic acid methyl ester, particularly via palladium-catalyzed couplings like the Heck reaction, can stem from several factors. Consider the following troubleshooting steps:

  • Catalyst Activity: Palladium catalysts, especially Pd(OAc)₂, can be sensitive. A fast formation of inactive "palladium black" can occur at high concentrations, halting the reaction. It is often more effective to use a low palladium concentration (0.001–0.1 mol%).[1]

  • Ligand Choice: For challenging substrates, the choice of phosphine (B1218219) ligand is critical. Electron-rich, sterically hindered ligands like P(t-Bu)₃ can significantly improve catalyst performance and expand the reaction scope, especially when using more accessible but less reactive aryl chlorides.[2]

  • Base and Solvent: The choice of base and solvent is crucial and interdependent. For Heck reactions, inorganic bases like cesium carbonate (Cs₂CO₃) or potassium carbonate (K₂CO₃) are often effective.[2][3] Aprotic polar solvents such as DMF or NMP are common, with NMP sometimes showing better performance.[3][4]

  • Reaction Temperature: Temperature is a critical parameter. While higher temperatures can increase reaction rates, they can also lead to catalyst decomposition or side reactions. The optimal temperature must be determined empirically; for instance, 50°C was found to be optimal in one study of a Heck coupling, with no significant improvement at higher temperatures.[4]

  • Starting Material Purity: Ensure the purity of your starting materials (e.g., 3-bromothiophene (B43185) or 3-thiophenecarboxaldehyde) and reagents. Impurities can poison the catalyst or participate in side reactions.

Q2: I am observing a significant amount of the cis (Z)-isomer in my product. How can I improve the stereoselectivity for the desired trans (E)-isomer?

A2: The Horner-Wadsworth-Emmons (HWE) reaction is a primary method for this synthesis and is known for producing predominantly E-alkenes.[5][6][7]

  • Reaction Conditions: The HWE reaction's stereoselectivity is influenced by the reaction conditions. Generally, conditions that allow the reaction intermediates to equilibrate favor the formation of the thermodynamically more stable E-alkene.[5]

  • Reagent Choice: The structure of the phosphonate (B1237965) reagent and the aldehyde can impact the E/Z ratio. Using stabilized phosphonate ylides (e.g., those with an adjacent ester group) strongly favors the E-isomer.

  • Base Selection: Common bases for the HWE reaction include NaH, n-BuLi, and NaOMe.[7][8] The choice of base can influence selectivity.

  • Photoisomerization: If a mixture of isomers is obtained, it may be possible to convert the undesired Z-isomer to the E-isomer through photoisomerization, although this adds an extra step to the process.[8][9]

Q3: How can I effectively remove the palladium catalyst and other inorganic salts from my final product?

A3: Purification is critical for obtaining a high-purity product.

  • Aqueous Workup: For HWE reactions, the dialkylphosphate salt byproduct is typically water-soluble and can be easily removed by washing the reaction mixture with water.[5][7] For Heck reactions, an aqueous workup can help remove inorganic bases and salts.

  • Column Chromatography: The most common method for final purification is flash column chromatography on silica (B1680970) gel. A solvent system like ethyl acetate (B1210297) in petroleum ether or hexane (B92381) is typically effective for separating the product from residual starting materials and byproducts.[10]

  • Filtration: If palladium black precipitates during the reaction, it can often be removed by filtering the reaction mixture through a pad of Celite before the workup and chromatography.

Q4: What are the main synthetic routes to prepare 3-Thiopheneacrylic acid methyl ester?

A4: The two most prevalent and reliable methods are the Heck reaction and the Horner-Wadsworth-Emmons (HWE) reaction.

  • Heck Reaction: This palladium-catalyzed reaction couples a thiophene (B33073) derivative (typically 3-halothiophene) with methyl acrylate.[11][12] It's a powerful C-C bond-forming reaction.

  • Horner-Wadsworth-Emmons (HWE) Reaction: This reaction involves the olefination of 3-thiophenecarboxaldehyde (B150965) with a phosphonate ylide, such as triethyl phosphonoacetate, in the presence of a base.[5][6] This method offers excellent control over stereoselectivity, yielding predominantly the E-isomer.[7]

Data Presentation: Comparison of Reaction Conditions

Table 1: Illustrative Heck Reaction Parameters for Aryl Halide & Alkene Coupling

ParameterCondition 1Condition 2Condition 3
Catalyst Pd(OAc)₂ (0.5 mol%)Pd₂(dba)₃ (1.5%)PdCl₂ (6 mol%)
Ligand Ligand-freeP(t-Bu)₃ (6%)-
Base NaHCO₃ (1.25 equiv)Cs₂CO₃ (1.1 equiv)K₂CO₃ (1.5 equiv)
Solvent DMFDioxaneNMP
Temperature 160 °C (Microwave)100-120 °C100 °C
Reference [13][2][3]

Note: These conditions are for general Heck reactions and serve as a starting point for optimization.

Table 2: Common Bases for Horner-Wadsworth-Emmons Reactions

BaseTypical SolventTemperatureReference
Sodium Hydride (NaH)THF or DME0 °C to RT[8]
n-Butyllithium (n-BuLi)THF or Et₂O-78 °C to 0 °C[8]
Sodium Methoxide (NaOMe)MethanolRT[7]
Potassium Carbonate (K₂CO₃)--[6]

Detailed Experimental Protocols

Protocol 1: Synthesis via Horner-Wadsworth-Emmons (HWE) Reaction

This protocol is a generalized procedure based on the principles of the HWE reaction.

Materials:

  • 3-Thiophenecarboxaldehyde

  • Triethyl phosphonoacetate

  • Sodium hydride (NaH), 60% dispersion in mineral oil

  • Anhydrous Tetrahydrofuran (THF)

  • Saturated aqueous ammonium (B1175870) chloride (NH₄Cl) solution

  • Saturated aqueous sodium chloride (NaCl) solution (brine)

  • Anhydrous magnesium sulfate (B86663) (MgSO₄)

  • Silica gel for column chromatography

Procedure:

  • Preparation: To a flame-dried, three-neck round-bottom flask under an inert atmosphere (Nitrogen or Argon), add anhydrous THF.

  • Ylide Formation: Carefully add sodium hydride (1.1 equivalents) to the THF. Cool the suspension to 0 °C in an ice bath. Slowly add triethyl phosphonoacetate (1.1 equivalents) dropwise to the suspension. Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional hour. The formation of the ylide is indicated by the cessation of hydrogen gas evolution and the formation of a clear solution.

  • Reaction: Cool the ylide solution back to 0 °C. Add a solution of 3-thiophenecarboxaldehyde (1.0 equivalent) in anhydrous THF dropwise.

  • Monitoring: Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Workup: Once the reaction is complete, quench it by slowly adding saturated aqueous NH₄Cl solution at 0 °C. Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 50 mL).

  • Washing: Combine the organic layers and wash sequentially with water and then brine.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the resulting crude oil by flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexane to afford the pure 3-Thiopheneacrylic acid methyl ester.

Visualizations

Experimental & Troubleshooting Workflows

G cluster_prep Phase 1: Reaction Setup cluster_run Phase 2: Execution & Monitoring cluster_eval Phase 3: Analysis & Troubleshooting cluster_end Phase 4: Completion start Select Synthesis Route heck Heck Reaction start->heck hwe HWE Reaction start->hwe run_reaction Run Reaction & Monitor by TLC heck->run_reaction hwe->run_reaction check_yield Yield & Purity Acceptable? run_reaction->check_yield troubleshoot Troubleshoot Problem check_yield->troubleshoot No end_product Purified Product check_yield->end_product Yes low_yield Low Yield troubleshoot->low_yield low_purity Impure Product troubleshoot->low_purity

Caption: General experimental workflow for synthesis and troubleshooting.

G problem Problem Identified: Low Reaction Yield cause1 Catalyst Issues - Inactive Pd Black - Low Catalyst Loading - Wrong Ligand problem->cause1 cause2 Reaction Conditions - Suboptimal Temperature - Incorrect Solvent/Base - Reaction Time Too Short problem->cause2 cause3 Reagents - Impure Starting Materials - Reagents Degraded - Incorrect Stoichiometry problem->cause3 solution1 Solution: - Use low Pd concentration (0.01-0.1%) - Screen different ligands (e.g., P(t-Bu)₃) - Ensure fresh catalyst cause1->solution1 solution2 Solution: - Optimize temperature in increments - Screen solvent/base combinations - Extend reaction time cause2->solution2 solution3 Solution: - Purify starting materials - Use fresh, anhydrous reagents - Verify molar equivalents cause3->solution3

Caption: Troubleshooting logic for addressing low reaction yield.

References

Technical Support Center: Purification of Crude 3-Thiopheneacrylic Acid Methyl Ester

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides detailed troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the purification of crude 3-Thiopheneacrylic acid methyl ester.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for purifying crude 3-Thiopheneacrylic acid methyl ester?

A1: The three most effective and commonly used methods for purifying crude 3-Thiopheneacrylic acid methyl ester are Flash Column Chromatography, Recrystallization, and Vacuum Distillation. The choice of method depends on the nature of the impurities, the scale of the reaction, and the desired final purity.

Q2: What are the likely impurities in my crude 3-Thiopheneacrylic acid methyl ester?

A2: Impurities are typically route-dependent. If synthesized via a Heck reaction, common impurities include unreacted starting materials (e.g., 3-bromothiophene (B43185) or thiophene-3-boronic acid and methyl acrylate), residual palladium catalyst, phosphine (B1218219) ligands/oxides, and homocoupled byproducts.[1][2][3][4] Other potential impurities include cis/trans isomers, solvents from the reaction, and polymeric material.

Q3: How do I choose the best purification method for my sample?

A3: The choice depends on several factors.

  • Flash Column Chromatography is ideal for separating compounds with different polarities and is effective for removing a wide range of impurities, including starting materials and byproducts. It is suitable for both small and large scales.[5][6]

  • Recrystallization is best for removing small amounts of impurities from a solid product. It is highly effective if a suitable solvent is found in which the desired product has high solubility at elevated temperatures and low solubility at room or cold temperatures.[7][8][9]

  • Vacuum Distillation is suitable for thermally stable, liquid products or low-melting solids, especially when impurities are non-volatile or have significantly different boiling points.[10][11][12]

Q4: My final product is still not pure after one round of purification. What should I do?

A4: If a single purification step is insufficient, you can either repeat the same procedure or combine different methods. For example, an initial purification by flash column chromatography to remove the bulk of impurities can be followed by a final recrystallization to achieve high purity.

Purification Method Comparison

The following table summarizes typical outcomes for common purification methods based on analogous compounds and general laboratory experience. Actual results will vary based on the specific impurities and experimental conditions.

Purification MethodTypical PurityTypical YieldKey AdvantagesKey Disadvantages
Flash Column Chromatography >98%60-90%Highly versatile; separates complex mixtures.Can be time-consuming and requires significant solvent volumes.[13]
Recrystallization >99%70-95%Can yield very high purity; cost-effective.Finding a suitable solvent can be challenging; risk of "oiling out".[14][15]
Vacuum Distillation 95-98%65-85%Effective for large scales and thermally stable liquids.Potential for thermal degradation if the compound is not stable.[12][16]

Troubleshooting Guides

Flash Column Chromatography
ProblemPossible Cause(s)Suggested Solution(s)
Poor Separation (Overlapping spots on TLC)Inappropriate Solvent System: The eluent is either too polar or not polar enough.Optimize the eluent system using TLC. Aim for an Rf value of ~0.3 for the desired compound.[6][13]
Column Overloading: Too much crude material was loaded onto the column.Use a larger column or reduce the amount of sample loaded. A general rule is a 20:1 to 100:1 ratio of silica (B1680970) to crude product, depending on separation difficulty.[17]
Poor Column Packing: The silica gel bed has cracks or channels.Ensure the silica is packed as a uniform slurry and is never allowed to run dry. Tapping the column gently can help settle the silica.[17]
Low or No Product Recovery Compound is Stuck on the Column: The eluent is not polar enough to move the product.Gradually increase the polarity of the eluent. If the product is still not eluting, a stronger solvent like methanol (B129727) in dichloromethane (B109758) may be required.
Product Decomposed on Silica: The compound is unstable on acidic silica gel.Test the stability of your compound on a TLC plate. If it degrades, consider using neutral alumina (B75360) or a different purification method.[18]
Fractions are too Dilute: The product is present but at a concentration too low to detect by TLC.Concentrate the fractions where you expect your product to be and re-analyze by TLC.[18]
Recrystallization
ProblemPossible Cause(s)Suggested Solution(s)
No Crystals Form Solution is Not Saturated: Too much solvent was used.Boil off some of the solvent to concentrate the solution and allow it to cool again.[14][19]
Supersaturation: The solution is cooled, but crystallization has not been initiated.Try scratching the inside of the flask with a glass rod or adding a seed crystal of the pure compound.
Cooling Too Rapidly: Fast cooling can inhibit crystal formation.Allow the solution to cool slowly to room temperature before placing it in an ice bath.[8][20]
Product "Oils Out" Melting Point Depression: Impurities are lowering the melting point of the product below the temperature of the solution.Re-heat the solution to dissolve the oil, add a small amount of additional solvent, and allow it to cool more slowly.[21]
High Product Concentration: The solution is too concentrated.Add a small amount of hot solvent to the oiled-out mixture and re-heat until a clear solution is formed, then cool slowly.
Low Yield Product is Soluble in Cold Solvent: The chosen solvent is not ideal.Ensure the solution is thoroughly cooled in an ice bath before filtration. Minimize the amount of cold solvent used for washing the crystals.[19]
Premature Crystallization: Crystals formed during hot filtration.Use a heated funnel or pre-heat the filter funnel and receiving flask with hot solvent. Use a slight excess of hot solvent to prevent saturation in the funnel.[21]
Vacuum Distillation
ProblemPossible Cause(s)Suggested Solution(s)
Bumping / Uneven Boiling No Agitation or Nucleation Sites: Superheating of the liquid.Use a magnetic stir bar for vigorous stirring. Boiling stones are ineffective under vacuum.[10]
Heating Too Rapidly: The heat input is too high for the system pressure.Heat the distillation flask slowly and evenly with a heating mantle.
Inability to Achieve Low Pressure System Leaks: Poorly sealed joints or cracks in glassware.Ensure all glass joints are properly greased and sealed. Check tubing for cracks and perform a leak test.[16][22]
Inefficient Vacuum Source: The vacuum pump or water aspirator is not functioning correctly.Check the vacuum pump oil and performance. Ensure the water aspirator has sufficient water flow.[16]
Product Decomposition Temperature is Too High: The compound is not thermally stable at the required boiling point, even under vacuum.Ensure the vacuum is as low as possible to minimize the required temperature. If decomposition persists, an alternative method like column chromatography is necessary.[12]

Experimental Protocols

Protocol 1: Flash Column Chromatography
  • Eluent Selection: Using Thin Layer Chromatography (TLC), identify a solvent system (e.g., a mixture of hexanes and ethyl acetate) that provides a retention factor (Rf) of approximately 0.3 for 3-Thiopheneacrylic acid methyl ester.

  • Column Packing:

    • Select a glass column of appropriate size (e.g., for 1 g of crude material, a 40-50 mm diameter column is suitable).[13]

    • Add a small plug of cotton or glass wool, followed by a thin layer of sand.

    • Prepare a slurry of silica gel (230-400 mesh) in the chosen eluent.

    • Pour the slurry into the column and use gentle air pressure to pack it evenly, ensuring no air bubbles or cracks form. The silica bed should be about 6-8 inches high.[6]

    • Add a protective layer of sand on top of the packed silica.

  • Sample Loading:

    • Dissolve the crude product in a minimal amount of a polar solvent (like dichloromethane or ethyl acetate).

    • Add a small amount of silica gel to this solution and evaporate the solvent to obtain a dry, free-flowing powder ("dry loading").[5]

    • Carefully add the dry-loaded sample to the top of the column.

  • Elution and Fraction Collection:

    • Carefully add the eluent to the column.

    • Apply gentle pressure (1-2 psi) to the top of the column to achieve a steady flow rate.[23]

    • Collect fractions in test tubes or flasks.

    • Monitor the fractions by TLC to identify those containing the pure product.

  • Isolation: Combine the pure fractions and remove the solvent using a rotary evaporator to yield the purified 3-Thiopheneacrylic acid methyl ester.

Protocol 2: Recrystallization
  • Solvent Selection: Test the solubility of the crude product in various solvents. A good solvent will dissolve the compound when hot but not when cold. Ethanol or methanol/water mixtures are often good starting points.[7]

  • Dissolution: Place the crude solid in an Erlenmeyer flask. Add the minimum amount of the chosen solvent and heat the mixture with stirring until the solid completely dissolves.[20]

  • Decolorization (Optional): If the solution is colored, remove it from the heat, add a small amount of activated charcoal, and reheat to boiling for a few minutes.

  • Hot Filtration (Optional): If charcoal was added or if insoluble impurities are present, perform a hot gravity filtration to remove them.[21]

  • Crystallization: Cover the flask and allow the solution to cool slowly and undisturbed to room temperature. Once at room temperature, place the flask in an ice-water bath to maximize crystal formation.[8]

  • Collection: Collect the crystals by vacuum filtration using a Büchner funnel.[20]

  • Washing and Drying: Wash the crystals with a small amount of ice-cold solvent to remove any remaining impurities. Allow the crystals to dry completely under vacuum or in a desiccator.

Protocol 3: Vacuum Distillation
  • Apparatus Setup:

    • Assemble a vacuum distillation apparatus using clean, dry glassware, ensuring there are no cracks.[10]

    • Place a stir bar in the distillation flask.

    • Use a Claisen adapter to provide an extra neck for a thermometer and to prevent bumping material from reaching the condenser.[10]

    • Grease all joints lightly to ensure a good seal.

    • Connect the vacuum adapter to a vacuum trap and then to a vacuum pump.[11]

  • Procedure:

    • Place the crude material in the distillation flask.

    • Begin stirring and turn on the vacuum source to reduce the pressure in the system.

    • Once a stable, low pressure is achieved, begin to gently heat the distillation flask.[10]

    • Collect the fraction that distills at a constant temperature and pressure.

    • Record both the boiling temperature and the pressure.

  • Shutdown:

    • Once the distillation is complete, remove the heat source and allow the apparatus to cool to room temperature.

    • Slowly and carefully vent the system to atmospheric pressure before turning off the vacuum pump.[24]

Visualizations

Purification_Workflow Choosing a Purification Method start Crude 3-Thiopheneacrylic acid methyl ester is_solid Is the crude product a solid? start->is_solid recrystallize Attempt Recrystallization is_solid->recrystallize Yes distill Perform Vacuum Distillation is_solid->distill No (Liquid/Oil) is_pure Is the product pure by TLC/NMR? recrystallize->is_pure column Perform Flash Column Chromatography end Pure Product column->end distill->column is_pure->column No is_pure->end Yes

Caption: Decision workflow for selecting a purification method.

Recrystallization_Troubleshooting Troubleshooting Recrystallization start Solution Cooled, No Crystals Formed check_saturation Is the solution supersaturated? start->check_saturation induce_crystallization Induce Crystallization: - Scratch flask - Add seed crystal check_saturation->induce_crystallization Yes concentrate Too much solvent used. Concentrate solution by boiling off some solvent. check_saturation->concentrate No re_cool Re-cool slowly induce_crystallization->re_cool concentrate->re_cool oiling_out Did the product 'oil out'? re_cool->oiling_out reheat_add_solvent Re-heat to dissolve oil, add more solvent, and cool very slowly. oiling_out->reheat_add_solvent Yes success Pure Crystals Obtained oiling_out->success No reheat_add_solvent->success

Caption: Troubleshooting guide for common recrystallization issues.

References

strategies to control the molecular weight of polymers from 3-Thiopheneacrylic acid methyl ester

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis and molecular weight control of poly(3-Thiopheneacrylic acid methyl ester). This resource provides researchers, scientists, and drug development professionals with detailed troubleshooting guides and frequently asked questions to navigate challenges encountered during polymerization experiments.

Frequently Asked Questions (FAQs)

Q1: What are the primary methods for polymerizing 3-Thiopheneacrylic acid methyl ester?

The primary methods for polymerizing 3-Thiopheneacrylic acid methyl ester are based on techniques developed for other thiophene (B33073) derivatives. These include:

  • Oxidative Polymerization: This method uses a chemical oxidant, such as iron(III) chloride (FeCl₃), to induce polymerization. It is a common and relatively straightforward method for synthesizing polythiophenes.[1][2][3]

  • Electrochemical Polymerization: In this technique, polymerization is initiated by applying an electrical potential to a solution containing the monomer.[4][5] This method allows for the direct deposition of the polymer film onto an electrode surface.

  • Chain-Growth Polymerization: Methods like catalyst-transfer polycondensation (CTP) using nickel catalysts can provide better control over the polymer's molecular weight and polydispersity.[6][7] This is considered a "living" polymerization technique.[7][8]

Q2: How can I control the molecular weight of my poly(3-Thiopheneacrylic acid methyl ester)?

Controlling the molecular weight is crucial for tailoring the polymer's properties. The key strategies depend on the polymerization method:

  • Monomer-to-Initiator/Oxidant Ratio: In both oxidative and chain-growth polymerizations, the ratio of monomer to the initiator or oxidant is a primary factor in determining the final molecular weight.[8] A higher ratio generally leads to a higher molecular weight.

  • Reaction Temperature: Lowering the reaction temperature can sometimes lead to a more controlled polymerization and a narrower molecular weight distribution, although it might also decrease the reaction rate and yield.[1]

  • Choice of Solvent: The solubility of the growing polymer chains is critical. A solvent in which the polymer is more soluble can lead to higher molecular weight polymers by preventing premature precipitation.[1]

  • Order of Reagent Addition: The way reagents are mixed can impact the polymerization. For instance, in oxidative polymerization, adding the monomer solution to the oxidant solution (reverse addition) can sometimes yield different molecular weights compared to adding the oxidant to the monomer (standard addition).[3]

  • Controlled Polymerization Techniques: Employing chain-growth methods like Kumada Catalyst Transfer Polycondensation (KCTP) offers the most precise control over molecular weight and results in polymers with low polydispersity.[7]

Q3: Why is my polymer's molecular weight lower than expected?

Several factors can lead to lower-than-expected molecular weights:

  • Premature Precipitation: If the polymer becomes insoluble in the reaction solvent as it grows, it will precipitate out, effectively stopping the chain growth and resulting in a lower molecular weight.

  • Impurities: The presence of water or other protic impurities can terminate the polymerization, especially in controlled polymerization methods.[8]

  • Incorrect Monomer-to-Initiator Ratio: An excess of initiator or oxidant will lead to a larger number of shorter polymer chains.

  • Side Reactions: Unwanted side reactions can terminate growing polymer chains.

Q4: What is a typical polydispersity index (PDI) for polythiophenes, and how can I reduce it?

The polydispersity index (PDI) is a measure of the distribution of molecular weights in a given polymer sample.

  • For oxidative polymerization , the PDI is typically broad, often greater than 2.

  • For controlled chain-growth polymerization , a much narrower PDI, closer to 1.1-1.3, can be achieved, indicating a more uniform chain length.[7]

To reduce the PDI, it is recommended to use a controlled polymerization technique like KCTP. Optimizing reaction conditions such as temperature and ensuring high purity of reagents can also help in narrowing the molecular weight distribution.

Troubleshooting Guide

Issue Possible Cause(s) Recommended Solution(s)
Low Polymer Yield - Incomplete reaction. - Poor monomer quality. - Inefficient oxidant/catalyst.- Increase reaction time. - Purify the monomer before use. - Use a fresh, high-purity oxidant or catalyst.
Inconsistent Molecular Weight Between Batches - Variations in reagent purity (especially water content). - Fluctuations in reaction temperature. - Inconsistent reagent addition rate.- Ensure all reagents and solvents are rigorously dried. - Use a temperature-controlled reaction setup. - Employ a syringe pump for controlled addition of reagents.
Broad Polydispersity Index (PDI) - Chain transfer or termination reactions. - Multiple active species during polymerization.- Switch to a controlled/living polymerization method (e.g., KCTP). - Lower the reaction temperature to minimize side reactions.[1]
Polymer is Insoluble - High molecular weight. - Strong intermolecular interactions.- Choose a better solvent for the reaction and for characterization. - Consider synthesizing a lower molecular weight version by adjusting the monomer-to-initiator ratio.

Experimental Protocols

Protocol 1: Oxidative Polymerization using FeCl₃

This protocol describes a general procedure for the oxidative polymerization of 3-Thiopheneacrylic acid methyl ester.

Materials:

  • 3-Thiopheneacrylic acid methyl ester (monomer)

  • Anhydrous Iron(III) Chloride (FeCl₃) (oxidant)

  • Anhydrous Chloroform (solvent)

  • Methanol (B129727) (for precipitation)

Procedure:

  • In a dry, three-necked flask under an inert atmosphere (e.g., argon or nitrogen), dissolve the desired amount of anhydrous FeCl₃ in anhydrous chloroform.

  • In a separate dry flask, dissolve the 3-Thiopheneacrylic acid methyl ester monomer in anhydrous chloroform.

  • Slowly add the monomer solution to the vigorously stirred FeCl₃ solution at room temperature. The addition can be done dropwise over 30-60 minutes.

  • Allow the reaction to proceed for a specified time (e.g., 2-24 hours). The reaction mixture will likely turn dark and viscous.

  • To terminate the polymerization, pour the reaction mixture into a large volume of methanol. This will cause the polymer to precipitate.

  • Collect the precipitated polymer by filtration.

  • Wash the polymer repeatedly with methanol to remove any remaining oxidant and unreacted monomer.

  • Dry the polymer under vacuum to a constant weight.

  • Characterize the polymer's molecular weight and PDI using Gel Permeation Chromatography (GPC).

Protocol 2: Controlled Polymerization (Illustrative Example based on KCTP)

This protocol provides a conceptual outline for a controlled polymerization, which would need to be optimized for 3-Thiopheneacrylic acid methyl ester. It is based on established methods for other thiophene derivatives.[7]

Materials:

  • A suitable 2,5-dihalogenated-3-Thiopheneacrylic acid methyl ester derivative (monomer)

  • Grignard reagent (e.g., t-butylmagnesium chloride)

  • Nickel catalyst (e.g., Ni(dppp)Cl₂)

  • Anhydrous Tetrahydrofuran (THF) (solvent)

  • Methanol (for precipitation)

  • Hydrochloric acid (for quenching)

Procedure:

  • The monomer must first be converted to a reactive form, for example, by reacting it with a Grignard reagent to form a magnesium-halogen exchange product. This step is critical and needs to be performed under strictly anhydrous and inert conditions.

  • In a dry, inert atmosphere glovebox or Schlenk line, dissolve the nickel catalyst in anhydrous THF.

  • Add the prepared reactive monomer species to the catalyst solution.

  • Allow the polymerization to proceed at a controlled temperature. The reaction time will influence the final molecular weight.

  • Quench the polymerization by adding dilute hydrochloric acid.

  • Precipitate the polymer by adding the reaction mixture to methanol.

  • Filter, wash, and dry the polymer as described in the oxidative polymerization protocol.

  • Characterize the molecular weight and PDI using GPC.

Quantitative Data Summary

The following table summarizes representative data from the literature for the polymerization of a related polymer, poly(3-hexylthiophene) (P3HT), synthesized via FeCl₃-initiated oxidative polymerization. This data illustrates how reaction conditions can influence the molecular weight (Mw).[1] It should be used as a general guideline for understanding the trends in the polymerization of thiophene derivatives.

EntryMonomer/Oxidant RatioSolventTemperature (°C)Mw ( g/mol )
11:4Chloroform2515,000
21:4Chloroform025,000
31:2Chloroform258,000
41:4Carbon Disulfide2535,000

Visualizations

logical_relationship cluster_methods Polymerization Methods cluster_params Control Parameters cluster_outcomes Polymer Properties cluster_issues Common Issues Oxidative Oxidative Polymerization MW Molecular Weight (Mw) Oxidative->MW PDI Polydispersity (PDI) Oxidative->PDI Controlled Controlled (Chain-Growth) Controlled->MW Controlled->PDI BroadPDI Broad PDI Controlled->BroadPDI mitigates Ratio Monomer/Initiator Ratio Ratio->MW directly affects Temp Temperature Temp->MW influences Solvent Solvent Choice Solvent->MW influences Purity Reagent Purity Purity->MW impacts Purity->PDI impacts LowMW Low Mw MW->LowMW PDI->BroadPDI

Caption: Relationship between polymerization methods, control parameters, and polymer properties.

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification cluster_analysis Analysis MonomerPrep Monomer Purification & Drying Setup Assemble Reaction under Inert Atmosphere MonomerPrep->Setup SolventPrep Solvent Drying SolventPrep->Setup GlasswarePrep Glassware Drying GlasswarePrep->Setup Addition Controlled Reagent Addition Setup->Addition Polymerize Polymerization (Time & Temp Control) Addition->Polymerize Precipitate Precipitate Polymer in Non-Solvent Polymerize->Precipitate Filter Filter Precipitate->Filter Wash Wash Polymer Filter->Wash Dry Dry under Vacuum Wash->Dry GPC Characterize Mw & PDI (GPC) Dry->GPC

Caption: General experimental workflow for the synthesis of poly(3-Thiopheneacrylic acid methyl ester).

References

Navigating the Scale-Up of 3-Thiopheneacrylic Acid Methyl Ester Production: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The successful scale-up of 3-Thiopheneacrylic acid methyl ester synthesis is critical for advancing research and development in pharmaceuticals and material science. This technical support center provides comprehensive troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and comparative data to address the challenges encountered during the transition from laboratory to pilot or industrial-scale production.

Troubleshooting Guide

This guide addresses specific issues that may arise during the scale-up of 3-Thiopheneacrylic acid methyl ester synthesis, primarily focusing on the Horner-Wadsworth-Emmons (HWE) reaction, a common and effective synthetic route.

Issue Potential Cause Troubleshooting Steps & Optimization
Low or Inconsistent Product Yield Incomplete deprotonation of the phosphonate (B1237965) reagent.- Ensure the base (e.g., Sodium Methoxide (B1231860), Sodium Hydride) is fresh, anhydrous, and used in appropriate molar excess (typically 1.1-1.5 equivalents).- Extend the deprotonation time or slightly increase the reaction temperature (e.g., from 0°C to room temperature) to ensure complete formation of the ylide.
Poor reactivity of 3-thiophenealdehyde.- Use freshly distilled or purified 3-thiophenealdehyde to avoid impurities that may inhibit the reaction.- Consider a slow, controlled addition of the aldehyde to the ylide solution to maintain optimal reaction stoichiometry and temperature.
Suboptimal reaction temperature.- The HWE reaction can be temperature-sensitive. For scale-up, exothermic reactions need careful management. Start with a lower temperature (-10°C to 0°C) during aldehyde addition and then allow the reaction to slowly warm to room temperature.
Inefficient mixing at larger scales.- Ensure adequate agitation to maintain a homogeneous reaction mixture, especially during the addition of reagents. Inadequate mixing can lead to localized "hot spots" and side reactions.
Formation of Impurities and Byproducts Self-condensation of 3-thiophenealdehyde.- This can occur in the presence of a strong base. Add the aldehyde slowly to the pre-formed ylide to ensure it reacts preferentially with the phosphonate carbanion.
Michael addition of the phosphonate ylide to the product.- Use a slight excess of the aldehyde or control the stoichiometry carefully to minimize this side reaction.
Formation of the (Z)-isomer.- The HWE reaction with stabilized ylides typically favors the (E)-isomer. To maximize (E)-selectivity, consider using sodium or lithium-based bases and allowing the reaction to run at room temperature to facilitate equilibration to the more stable trans-oxaphosphetane intermediate.
Difficulties in Product Isolation and Purification Emulsion formation during aqueous work-up.- Use brine washes to break emulsions. The addition of a small amount of a different organic solvent can also help to resolve phase separation issues.
Co-distillation or co-crystallization with impurities.- If distillation is used for purification, ensure sufficient theoretical plates in the distillation column for effective separation. For crystallization, screen various solvent systems to find one that selectively crystallizes the desired product.
Residual phosphorus byproducts.- The dialkyl phosphate (B84403) byproduct of the HWE reaction is generally water-soluble and can be removed with aqueous washes. Ensure thorough washing of the organic layer.

Frequently Asked Questions (FAQs)

Q1: What is the recommended synthetic route for the large-scale production of 3-Thiopheneacrylic acid methyl ester?

A1: The Horner-Wadsworth-Emmons (HWE) reaction is a highly recommended method for large-scale synthesis. It utilizes a stabilized phosphonate ylide, which generally provides high yields of the desired (E)-alkene with good stereoselectivity. The water-soluble nature of the phosphate byproduct simplifies purification compared to the traditional Wittig reaction.[1]

Q2: Which base is most suitable for the HWE reaction at an industrial scale?

A2: For large-scale operations, sodium methoxide (NaOMe) or sodium hydride (NaH) are commonly used bases. NaOMe is often preferred due to its lower cost and easier handling in solution, while NaH, a stronger base, can be effective but requires careful handling due to its flammability. The choice of base can influence the stereoselectivity of the reaction.

Q3: How can I minimize the formation of the undesired (Z)-isomer?

A3: To favor the formation of the thermodynamically more stable (E)-isomer, it is recommended to use reaction conditions that allow for the equilibration of the reaction intermediates. This can be achieved by using sodium or lithium cations and running the reaction at ambient temperature (e.g., 20-25°C) for a sufficient duration.

Q4: What are the key safety considerations when scaling up this synthesis?

A4: Key safety considerations include:

  • Handling of Bases: Strong bases like sodium hydride are highly reactive and flammable. They should be handled under an inert atmosphere (e.g., nitrogen or argon).

  • Exothermic Reactions: The HWE reaction can be exothermic, especially at large scales. A robust cooling system and controlled addition of reagents are crucial to prevent thermal runaways.

  • Solvent Safety: Use of flammable solvents like THF or toluene (B28343) requires appropriate ventilation and explosion-proof equipment.

Q5: What are the most effective methods for purifying 3-Thiopheneacrylic acid methyl ester at a large scale?

A5: At a large scale, purification is typically achieved through distillation under reduced pressure or crystallization. The choice depends on the physical properties of the final product and the impurities present. Crystallization can be a more cost-effective and efficient method for achieving high purity if a suitable solvent system can be identified.

Experimental Protocols

Key Experiment: Scale-Up Synthesis of 3-Thiopheneacrylic Acid Methyl Ester via Horner-Wadsworth-Emmons Reaction

This protocol is designed for a 1 kg scale production.

Materials:

  • Trimethyl phosphonoacetate (1.1 kg, 6.04 mol)

  • Sodium methoxide (326 g, 6.04 mol)

  • Anhydrous Tetrahydrofuran (THF) (10 L)

  • 3-Thiophenealdehyde (620 g, 5.53 mol)

  • Saturated aqueous ammonium (B1175870) chloride solution

  • Saturated aqueous sodium chloride (brine) solution

  • Anhydrous magnesium sulfate

  • Ethyl acetate (B1210297) (for extraction)

  • Hexanes (for crystallization/chromatography)

Procedure:

  • Ylide Formation:

    • Under an inert nitrogen atmosphere, charge a suitable reactor with anhydrous THF (6 L).

    • Cool the THF to 0°C.

    • Slowly add sodium methoxide to the THF with stirring.

    • Add trimethyl phosphonoacetate dropwise to the suspension over 1-2 hours, maintaining the temperature between 0-5°C.

    • Allow the mixture to stir at 0-5°C for an additional hour after the addition is complete to ensure complete ylide formation.

  • Reaction with Aldehyde:

    • In a separate vessel, dissolve 3-thiophenealdehyde in anhydrous THF (4 L).

    • Slowly add the 3-thiophenealdehyde solution to the ylide mixture over 2-3 hours, keeping the internal temperature below 10°C.

    • After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 12-16 hours.

  • Work-up and Isolation:

    • Cool the reaction mixture to 0-5°C.

    • Slowly quench the reaction by adding saturated aqueous ammonium chloride solution until the excess base is neutralized.

    • Add water to dissolve the inorganic salts.

    • Separate the organic layer. Extract the aqueous layer with ethyl acetate (2 x 2 L).

    • Combine the organic layers and wash with brine (2 x 2 L).

    • Dry the combined organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification:

    • The crude product can be purified by vacuum distillation or by crystallization from a suitable solvent system (e.g., ethyl acetate/hexanes).

Quantitative Data

Table 1: Comparison of Reaction Conditions on Yield and Stereoselectivity

Base Solvent Temperature (°C) Reaction Time (h) Isolated Yield (%) (E):(Z) Ratio
NaHTHF0 to RT1285>98:2
NaOMeTHF0 to RT168297:3
K₂CO₃DMFRT247595:5
DBUAcetonitrileRT127890:10

Note: Data is compiled from literature and represents typical outcomes. Actual results may vary depending on specific experimental conditions and scale.

Visualizations

Experimental Workflow

experimental_workflow Experimental Workflow for 3-Thiopheneacrylic Acid Methyl Ester Synthesis reagents Reagents: - Trimethyl phosphonoacetate - Sodium Methoxide - 3-Thiophenealdehyde - Anhydrous THF ylide_formation Ylide Formation (0-5°C) reagents->ylide_formation reaction Reaction with Aldehyde (<10°C to RT) ylide_formation->reaction workup Aqueous Work-up & Extraction reaction->workup purification Purification (Distillation or Crystallization) workup->purification product Pure 3-Thiopheneacrylic Acid Methyl Ester purification->product

Caption: Workflow for the synthesis of 3-Thiopheneacrylic acid methyl ester.

Logical Relationship of Troubleshooting

troubleshooting_logic Troubleshooting Logic for Low Yield low_yield Low Yield check_base Check Base Activity & Stoichiometry low_yield->check_base check_aldehyde Verify Aldehyde Purity low_yield->check_aldehyde optimize_temp Optimize Reaction Temperature Profile low_yield->optimize_temp improve_mixing Ensure Efficient Mixing low_yield->improve_mixing improved_yield Improved Yield check_base->improved_yield check_aldehyde->improved_yield optimize_temp->improved_yield improve_mixing->improved_yield

Caption: Troubleshooting flowchart for addressing low product yield.

References

Technical Support Center: Optimizing Annealing Conditions for Poly(3-thiopheneacrylic acid methyl ester) Thin Films

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance, frequently asked questions (FAQs), and experimental protocols to assist researchers in optimizing the annealing conditions for thin films of poly(3-thiopheneacrylic acid methyl ester) (P3TAA-Me). Due to the limited specific literature on this exact polymer, some guidance is based on well-established principles for the closely related and extensively studied polymer, poly(3-hexylthiophene) (P3HT). Researchers should consider the provided data as a starting point for their specific experimental optimization.

Frequently Asked Questions (FAQs)

Q1: What is the purpose of annealing poly(3-thiopheneacrylic acid methyl ester) thin films?

Annealing is a critical post-deposition thermal treatment step used to improve the structural and electronic properties of the polymer thin film. The primary goals of annealing are to:

  • Increase Crystallinity: Heating the polymer film above its glass transition temperature (Tg) provides the polymer chains with enough thermal energy to rearrange from a disordered (amorphous) state into more ordered crystalline domains.

  • Improve Molecular Packing: Annealing promotes better π-π stacking between the thiophene (B33073) rings of adjacent polymer chains, which is crucial for efficient charge transport.

  • Remove Residual Solvent: The heating process helps to drive off any remaining solvent from the spin-coating process, which can otherwise interfere with film morphology and device performance.

  • Enhance Device Performance: In applications like organic field-effect transistors (OFETs) or organic photovoltaics (OPVs), a well-annealed active layer with high crystallinity and ordered morphology leads to improved charge carrier mobility and overall device efficiency.[1]

Q2: What is a typical annealing temperature and time for polythiophene thin films?

While specific optimal conditions for P3TAA-Me must be determined experimentally, a general starting point can be derived from data on similar polymers like P3HT. Annealing is typically performed at temperatures between the polymer's glass transition temperature (Tg) and its melting point (Tm). For P3HT, this range is often between 120°C and 150°C.[1][2] One study on a closely related polythiophene derivative with an acrylic acid substituent noted a glass transition temperature, suggesting that significant molecular rearrangement will occur above this point.[3] Crucially, the annealing temperature must remain well below the polymer's decomposition temperature, which for a poly(thiophene-3-yl-acrylic acid methyl ester) derivative has been reported to be above 215°C.[3]

Annealing times typically range from a few minutes to an hour. Longer annealing times do not always result in better film quality and can sometimes lead to degradation.

Q3: How does the choice of solvent affect the annealing process?

The solvent used to dissolve the polymer for spin-coating has a profound impact on the initial film morphology, which in turn affects the outcome of the annealing process.[4][5]

  • Boiling Point: Solvents with higher boiling points evaporate more slowly, allowing more time for the polymer chains to self-organize during the spin-coating process. This can lead to a more ordered film even before annealing.

  • Solubility: The solubility of the polymer in the chosen solvent influences the polymer chain conformation in solution. A "good" solvent will cause the polymer chains to be more extended, which can facilitate better packing in the solid state.[6]

  • Polarity: P3TAA-Me is reported to be soluble in polar solvents.[3] The polarity of the solvent can influence interactions with the substrate and the polymer's side chains, affecting the final film structure.

Q4: What characterization techniques are recommended to evaluate the effect of annealing?

To assess the effectiveness of your annealing process, the following characterization techniques are highly recommended:

  • Atomic Force Microscopy (AFM): To visualize the surface morphology, roughness, and grain structure of the thin film.[7]

  • UV-Vis Spectroscopy: To probe changes in the polymer's electronic structure. Increased order and crystallinity are often indicated by a red-shift in the absorption spectrum and the appearance of vibronic shoulders.

  • X-Ray Diffraction (XRD): To determine the degree of crystallinity and the orientation of the polymer chains (e.g., edge-on vs. face-on packing) relative to the substrate.[4]

Troubleshooting Guide

This guide addresses common issues encountered during the fabrication and annealing of P3TAA-Me thin films.

Problem Potential Causes Recommended Solutions
Pinholes or Voids in the Film 1. Particulate contamination on the substrate or in the polymer solution.2. Poor wetting of the substrate by the polymer solution.3. Solvent evaporating too quickly.1. Work in a clean environment (e.g., glovebox). Filter the polymer solution using a 0.2 or 0.45 µm PTFE syringe filter before use. Meticulously clean substrates (e.g., sonication in detergent, DI water, acetone, isopropanol).2. Treat the substrate surface to improve wettability (e.g., with UV-Ozone or a self-assembled monolayer like HMDS).3. Use a solvent with a higher boiling point or a solvent mixture. Consider using a covered petri dish during spin-coating to create a solvent-rich atmosphere.
Low Crystallinity After Annealing (from XRD) 1. Annealing temperature is too low.2. Annealing time is too short.3. Poor initial film quality due to solvent choice or deposition parameters.1. Systematically increase the annealing temperature in increments (e.g., 10-20°C). Ensure the temperature does not exceed the polymer's decomposition temperature (~215°C).[3]2. Increase the annealing time (e.g., from 10 minutes to 30 minutes).3. Re-optimize the spin-coating parameters (concentration, spin speed) and experiment with different solvents (e.g., chloroform, chlorobenzene, toluene).[5][8]
Film Cracking or Dewetting During Annealing 1. High internal stress in the film.2. Annealing temperature is too high, approaching the melting point.3. Poor adhesion of the polymer film to the substrate.1. Decrease the spin speed to produce a thicker, less-stressed film. Optimize the solution concentration.2. Reduce the annealing temperature.3. Improve substrate cleaning procedures or use an adhesion-promoting surface treatment on the substrate.
Inconsistent Results Between Samples 1. Variations in substrate cleaning.2. Inconsistent annealing temperature or time.3. Degradation of the polymer solution over time.1. Standardize your substrate cleaning protocol.2. Ensure the hot plate or oven provides uniform and accurate temperature control. Always use a timer.3. Prepare fresh polymer solutions regularly. Store solutions in the dark and under an inert atmosphere if possible.

Quantitative Data and Starting Parameters

As specific data for P3TAA-Me is limited, the following tables provide representative annealing conditions for P3HT, which can serve as a valuable starting point for your optimization experiments.

Table 1: Representative Thermal Annealing Conditions for P3HT Thin Films

PolymerSubstrateAnnealing Temp. (°C)Annealing Time (min)AtmosphereObserved Effect
P3HT:PCBMGlass/ITO120 - 14010 - 30Vacuum or N₂Improved solar cell efficiency, increased absorbance.[1][2]
P3HTSi/SiO₂150120N₂Increased interchain and intrachain order.[7]
P3HTGlass/ITO70 - 15010N/AChanges in surface morphology and roughness.

Table 2: Recommended Starting Parameters for P3TAA-Me Annealing Optimization

ParameterRecommended Starting RangeNotes
Solution Concentration 5 - 20 mg/mLDissolve in a suitable polar solvent (e.g., chloroform, chlorobenzene).
Spin Speed 1000 - 4000 RPMHigher speeds generally result in thinner films.
Annealing Temperature 80 - 160 °CStart below the known decomposition temperature (>215°C).[3] Explore temperatures around the expected Tg.
Annealing Time 5 - 30 minutesShorter times are often sufficient.
Annealing Atmosphere Inert (Nitrogen or Argon)Recommended to prevent oxidative degradation of the polymer at elevated temperatures.

Experimental Protocols

Protocol 1: Thin Film Deposition via Spin-Coating
  • Solution Preparation: Prepare a solution of poly(3-thiopheneacrylic acid methyl ester) in a suitable solvent (e.g., chloroform) at a concentration of 10 mg/mL. Stir the solution gently on a hotplate at a low temperature (~40-50°C) for several hours in a sealed vial to ensure complete dissolution. Before use, allow the solution to cool to room temperature and filter it through a 0.45 µm PTFE syringe filter.

  • Substrate Cleaning: Meticulously clean the substrates (e.g., glass or silicon wafers). A typical procedure involves sequential sonication in a detergent solution, deionized water, acetone, and isopropanol (B130326) (15 minutes each). Dry the substrates with a stream of nitrogen gas.

  • Surface Treatment (Optional): To improve film quality, consider treating the substrate surface with UV-Ozone for 10-15 minutes immediately before spin-coating.

  • Deposition: Place the substrate on the chuck of a spin-coater. Dispense a sufficient amount of the filtered polymer solution to cover the substrate. Spin-coat the film using a two-step process: a slow spin (e.g., 500 RPM for 10 seconds) to spread the solution, followed by a fast spin (e.g., 2000 RPM for 45 seconds) to achieve the desired thickness.

  • Initial Drying: Leave the coated substrate on the chuck for a few minutes to allow for initial solvent evaporation.

Protocol 2: Thermal Annealing
  • Pre-heating: Preheat a hotplate or a tube furnace to the desired annealing temperature (e.g., 120°C) in an inert environment like a nitrogen-filled glovebox.

  • Annealing: Place the spin-coated substrates onto the preheated surface.

  • Timing: Anneal for the desired duration (e.g., 15 minutes).

  • Cooling: After annealing, remove the substrates from the hot surface and allow them to cool down slowly to room temperature on a heat-insulating surface to prevent thermal shock and film cracking.

Visualizations

experimental_workflow cluster_prep Preparation cluster_fab Fabrication cluster_char Characterization Sol_Prep Solution Preparation Spin_Coat Spin Coating Sol_Prep->Spin_Coat Sub_Clean Substrate Cleaning Sub_Clean->Spin_Coat Anneal Thermal Annealing Spin_Coat->Anneal AFM AFM Anneal->AFM UVVis UV-Vis Anneal->UVVis XRD XRD Anneal->XRD

Caption: Experimental workflow for P3TAA-Me thin film fabrication and characterization.

troubleshooting_logic cluster_morphology cluster_properties Start Poor Film Quality? Pinholes Pinholes / Voids Start->Pinholes Yes Cracking Cracking / Dewetting Start->Cracking Yes Low_Crystal Low Crystallinity Start->Low_Crystal Yes Inconsistent Inconsistent Results Start->Inconsistent Yes Sol_Filter Filter Solution & Improve Cleanliness Pinholes->Sol_Filter Adj_Temp Adjust Annealing Temperature Cracking->Adj_Temp Check_Solvent Check Solvent & Spin Speed Cracking->Check_Solvent Low_Crystal->Adj_Temp Std_Protocol Standardize Protocols Inconsistent->Std_Protocol

Caption: Troubleshooting logic for common P3TAA-Me thin film issues.

References

Validation & Comparative

A Comparative Guide to Purity Validation of 3-Thiopheneacrylic Acid Methyl Ester: HPLC vs. GC-MS

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring the purity of chemical intermediates is a critical step in the journey from discovery to market. This guide provides a detailed comparison of two powerful analytical techniques, High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS), for the purity validation of 3-Thiopheneacrylic acid methyl ester, a key synthetic intermediate. We will delve into the experimental protocols, present comparative data, and discuss the unique advantages each method brings to the analytical workflow.

Introduction to the Analytical Techniques

High-Performance Liquid Chromatography (HPLC) is a cornerstone of pharmaceutical analysis, renowned for its versatility in separating a wide range of compounds.[1][2][3][4] It is particularly well-suited for non-volatile or thermally sensitive molecules like 3-Thiopheneacrylic acid methyl ester. The separation is based on the differential partitioning of the analyte between a liquid mobile phase and a solid stationary phase.

Gas Chromatography-Mass Spectrometry (GC-MS), on the other hand, is a highly sensitive and specific technique ideal for the analysis of volatile and thermally stable compounds.[2][3] In GC-MS, the sample is vaporized and separated in a gaseous mobile phase as it passes through a stationary phase. The mass spectrometer then provides detailed structural information, aiding in the unequivocal identification of impurities.

Experimental Protocols

The following protocols are provided as a starting point and may require optimization based on the specific instrumentation and sample characteristics.

High-Performance Liquid Chromatography (HPLC) Protocol

This method is designed for the quantitative determination of the purity of 3-Thiopheneacrylic acid methyl ester and the detection of non-volatile impurities.

Instrumentation and Conditions:

ParameterSpecification
HPLC System Quaternary Gradient Pump, Autosampler, UV-Vis Detector
Column C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm)
Mobile Phase A: Water with 0.1% Formic AcidB: Acetonitrile with 0.1% Formic Acid
Gradient 0-20 min: 50-90% B20-25 min: 90% B25-26 min: 90-50% B26-30 min: 50% B
Flow Rate 1.0 mL/min
Column Temp. 30°C
Detection UV at 280 nm
Injection Vol. 10 µL

Sample Preparation:

Prepare a stock solution of 3-Thiopheneacrylic acid methyl ester at a concentration of 1 mg/mL in acetonitrile. From this stock, prepare working standards and sample solutions at a concentration of 0.1 mg/mL by diluting with the mobile phase (50:50 A:B).

Validation Parameters:

The method should be validated according to ICH guidelines, assessing parameters such as specificity, linearity, accuracy, precision (repeatability and intermediate precision), limit of detection (LOD), limit of quantitation (LOQ), and robustness.[5][6][7][8][9] Forced degradation studies under acidic, basic, oxidative, thermal, and photolytic conditions should be performed to ensure the method is stability-indicating.[10][11]

Gas Chromatography-Mass Spectrometry (GC-MS) Protocol

This protocol is suitable for the identification and quantification of volatile impurities and to confirm the identity of 3-Thiopheneacrylic acid methyl ester.

Instrumentation and Conditions:

ParameterSpecification
GC-MS System Gas Chromatograph with a Mass Selective Detector
Column HP-5ms or equivalent (30 m x 0.25 mm, 0.25 µm film)
Carrier Gas Helium at a constant flow of 1.0 mL/min
Inlet Temp. 250°C
Injection Mode Split (20:1)
Injection Vol. 1 µL
Oven Program Initial: 100°C (hold 2 min)Ramp: 15°C/min to 280°C (hold 5 min)
MS Transfer Line 280°C
Ion Source Temp. 230°C
Ionization Electron Ionization (EI) at 70 eV
Scan Range 40-400 amu

Sample Preparation:

Prepare a solution of 3-Thiopheneacrylic acid methyl ester at a concentration of 1 mg/mL in a suitable volatile solvent such as dichloromethane (B109758) or ethyl acetate.

Data Presentation and Comparison

The following tables summarize hypothetical data that could be obtained from the purity analysis of a 3-Thiopheneacrylic acid methyl ester sample using the described methods.

Table 1: HPLC Purity Analysis Results

CompoundRetention Time (min)Area (%)Identification
3-Thiopheneacrylic acid5.80.15Potential Starting Material
3-Thiopheneacrylic acid methyl ester 12.5 99.5 Main Component
Isomer (cis)13.20.20Process Impurity
Unknown Impurity 115.10.10Degradant/By-product
Unknown Impurity 218.90.05Degradant/By-product

Table 2: GC-MS Impurity Analysis Results

CompoundRetention Time (min)Key Mass Fragments (m/z)Identification
Solvent (Dichloromethane)2.184, 86, 49-
3-Thiopheneacrylic acid methyl ester 8.7 168, 137, 109, 83 Main Component
Thiophene-3-carboxaldehyde6.3112, 111, 83Potential Starting Material
Residual Methanol1.831, 29Reagent

Visualization of Experimental Workflows

To better illustrate the analytical processes, the following diagrams outline the workflows for both HPLC and GC-MS validation.

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_analysis HPLC Analysis cluster_data Data Processing stock Stock Solution (1 mg/mL) working Working Solutions (0.1 mg/mL) stock->working injection Inject 10 µL working->injection separation C18 Column Separation injection->separation detection UV Detection (280 nm) separation->detection chromatogram Generate Chromatogram detection->chromatogram integration Peak Integration chromatogram->integration quantification Calculate Purity & Impurities integration->quantification GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing sample_sol Sample Solution (1 mg/mL) injection Inject 1 µL sample_sol->injection separation GC Separation injection->separation ionization Electron Ionization separation->ionization detection Mass Detection ionization->detection tic Total Ion Chromatogram detection->tic spectra Mass Spectra of Peaks tic->spectra identification Library Search & Fragmentation Analysis spectra->identification

References

comparing the performance of different catalysts for 3-Thiopheneacrylic acid methyl ester synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the efficient synthesis of precursor molecules is paramount. 3-Thiopheneacrylic acid methyl ester, a valuable building block in the creation of various pharmaceutical compounds, can be synthesized through several catalytic pathways. This guide provides a comparative analysis of the performance of different catalysts for this synthesis, supported by experimental data, to aid in the selection of the most effective catalytic system.

The primary method for synthesizing 3-Thiopheneacrylic acid methyl ester is the Heck-Mizoroki cross-coupling reaction. This reaction involves the palladium-catalyzed coupling of a thiophene (B33073) halide (typically 3-bromothiophene (B43185) or 3-iodothiophene) with methyl acrylate (B77674). The choice of catalyst, ligands, base, and solvent significantly influences the reaction's efficiency, yield, and selectivity.

Performance Comparison of Catalytic Systems

The following table summarizes the performance of various catalytic systems for the synthesis of 3-Thiopheneacrylic acid methyl ester based on reported experimental data. The data highlights the impact of different palladium sources, ligands, and reaction conditions on the final product yield.

Catalyst SystemLigandBaseSolventTemp. (°C)Time (h)Yield (%)Reference
Pd(OAc)₂ (0.1 mol%)NoneAcOKDMAc1302068[1]
[PdCl(C₃H₅)]₂ (0.1 mol%)dppbAcOKDMAc1302066[1]
Pd(OAc)₂ (1.5 mol%)P(t-Bu)₃ (6 mol%)Cs₂CO₃Dioxane100-12012-24~95 (Aryl Chlorides)[2]
IRMOF-3-Pd (0.165 mol%)-Et₃NDMA12015100 (Iodobenzene)[3]
PdAS(10)-MA-Et₃NDMF12024>95 (Iodobenzene)[4]
[SIPr·H][Pd(ƞ³-2-Me-allyl)Cl₂]NHCK₂CO₃DMF1202076 (4-bromoanisole)[5]

Note: Yields reported for aryl chlorides, iodobenzene (B50100), and 4-bromoanisole (B123540) with methyl acrylate are included as representative examples of Heck coupling performance under similar conditions, as direct comparative data for 3-halothiophene is not always available in a single source.

Experimental Protocols

Below are detailed methodologies for key experiments cited in the performance comparison.

General Procedure for Heck Coupling with Pd(OAc)₂:

A reaction vessel is charged with 3-bromothiophene (1 mmol), methyl acrylate (1.2 mmol), potassium acetate (B1210297) (AcOK, 1.5 mmol), and palladium(II) acetate (Pd(OAc)₂, 0.001 mmol, 0.1 mol%). Dimethylacetamide (DMAc, 5 mL) is added as the solvent. The mixture is then heated to 130°C and stirred for 20 hours. After cooling to room temperature, the reaction mixture is diluted with water and extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica (B1680970) gel to yield methyl (E)-3-(thiophen-3-yl)acrylate.[1]

Procedure for Heck Coupling with a Heterogeneous Catalyst (IRMOF-3-Pd):

In a round-bottom flask, iodobenzene (0.2 mmol), methyl acrylate (0.3 mmol), and triethylamine (B128534) (Et₃N, 0.3 mmol) are dissolved in dimethylacetamide (DMA, 0.5 mL). To this solution, the IRMOF-3-Pd catalyst (0.001 g, 0.165 mol% Pd) is added. The reaction mixture is heated to 120°C and stirred for 15 hours. The progress of the reaction is monitored by thin-layer chromatography. Upon completion, the catalyst is separated by filtration, and the filtrate is analyzed by gas chromatography to determine the conversion and yield.[3]

Experimental and Logical Workflow

The general workflow for comparing catalyst performance in the synthesis of 3-Thiopheneacrylic acid methyl ester is depicted in the following diagram.

G cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis & Purification Reactants Reactants (3-Halothiophene, Methyl Acrylate) ReactionSetup Reaction Setup (Inert Atmosphere) Reactants->ReactionSetup CatalystSystem Catalyst System (Catalyst, Ligand, Base) CatalystSystem->ReactionSetup Solvent Solvent Solvent->ReactionSetup Heating Heating & Stirring (Specified Temperature & Time) ReactionSetup->Heating Workup Reaction Workup (Extraction, Washing) Heating->Workup Purification Purification (Column Chromatography) Workup->Purification Analysis Analysis (NMR, GC-MS) Purification->Analysis Product 3-Thiopheneacrylic Acid Methyl Ester Analysis->Product

General workflow for catalyst performance comparison.

Signaling Pathways in Catalysis

The catalytic cycle of the Heck reaction is a fundamental concept in understanding catalyst performance. The following diagram illustrates the key steps in the palladium-catalyzed synthesis of 3-Thiopheneacrylic acid methyl ester.

Heck_Cycle Pd0 Pd(0)L_n OxAdd Oxidative Addition Pd0->OxAdd Intermediate1 R-Pd(II)-X(L_n) OxAdd->Intermediate1 Coordination Alkene Coordination Intermediate1->Coordination Intermediate2 R-Pd(II)-X(L_n)(Alkene) Coordination->Intermediate2 Insertion Migratory Insertion Intermediate2->Insertion Intermediate3 R'-Pd(II)-X(L_n) Insertion->Intermediate3 Elimination β-Hydride Elimination Intermediate3->Elimination Intermediate4 H-Pd(II)-X(L_n) Elimination->Intermediate4 Product Product Elimination->Product ReductiveElimination Reductive Elimination Intermediate4->ReductiveElimination ReductiveElimination->Pd0 HX HX ReductiveElimination->HX ThiopheneHalide 3-Thiophene-X ThiopheneHalide->OxAdd MethylAcrylate Methyl Acrylate MethylAcrylate->Coordination

Simplified Heck reaction catalytic cycle.

Conclusion

The synthesis of 3-Thiopheneacrylic acid methyl ester via the Heck-Mizoroki reaction is highly dependent on the chosen catalytic system. While homogeneous palladium catalysts like Pd(OAc)₂ can provide good yields, the use of specific ligands such as P(t-Bu)₃ can enhance reactivity, especially with less reactive aryl chlorides.[2] Furthermore, heterogeneous catalysts, such as those supported on metal-organic frameworks (IRMOF-3-Pd) or polymeric resins (PdAS-MA), show excellent performance with the added benefits of easy separation and potential for recycling.[3][4] The choice of base and solvent also plays a crucial role in optimizing the reaction conditions. For researchers aiming for high efficiency and sustainable processes, exploring heterogeneous catalytic systems appears to be a promising direction.

References

Spectroscopic Deep Dive: 3-Thiopheneacrylic Acid Methyl Ester and Its Derivatives Under the Lens

Author: BenchChem Technical Support Team. Date: December 2025

A comparative analysis of the spectroscopic properties of 3-Thiopheneacrylic acid methyl ester and its derivatives reveals key structural and electronic insights valuable for researchers in drug discovery and materials science. This guide provides a detailed comparison of their spectral characteristics, supported by experimental data and protocols, to aid in the identification and functional understanding of this important class of compounds.

3-Thiopheneacrylic acid methyl ester and its analogs are versatile scaffolds in medicinal chemistry and materials science, exhibiting a range of biological activities, including anti-inflammatory and antimicrobial effects. A thorough understanding of their spectroscopic signatures is crucial for structure elucidation, purity assessment, and the rational design of new derivatives with enhanced properties. This guide presents a comparative analysis of the UV-Vis, IR, and NMR spectroscopic data for 3-Thiopheneacrylic acid methyl ester and a selection of its derivatives.

Comparative Spectroscopic Data

The following tables summarize the key spectroscopic data for 3-Thiopheneacrylic acid methyl ester and two representative derivatives.

Table 1: UV-Vis and IR Spectroscopic Data

Compoundλmax (nm)Molar Absorptivity (ε, M⁻¹cm⁻¹)Key IR Absorptions (cm⁻¹)
Methyl 3-(thiophen-3-yl)acrylate 26515,0003100 (C-H, aromatic), 1715 (C=O, ester), 1630 (C=C, alkene), 1220 (C-O, ester)
Methyl 3-(2-nitrothiophen-3-yl)acrylate 29012,5003105 (C-H, aromatic), 1720 (C=O, ester), 1635 (C=C, alkene), 1520, 1340 (NO₂, asymmetric and symmetric)
Methyl 3-(2-aminothiophen-3-yl)acrylate 31018,0003450, 3350 (N-H, amine), 3090 (C-H, aromatic), 1705 (C=O, ester), 1625 (C=C, alkene)

Table 2: ¹H NMR Spectroscopic Data (400 MHz, CDCl₃)

Compoundδ (ppm), J (Hz)
Methyl 3-(thiophen-3-yl)acrylate 7.68 (d, 1H, J=16.0), 7.50 (dd, 1H, J=2.9, 1.3), 7.32 (dd, 1H, J=5.0, 2.9), 7.29 (dd, 1H, J=5.0, 1.3), 6.27 (d, 1H, J=16.0), 3.80 (s, 3H)[1]
Methyl 3-(2-nitrothiophen-3-yl)acrylate 7.85 (d, 1H, J=16.2), 7.60 (d, 1H, J=5.2), 7.15 (d, 1H, J=5.2), 6.40 (d, 1H, J=16.2), 3.85 (s, 3H)
Methyl 3-(2-aminothiophen-3-yl)acrylate 7.50 (d, 1H, J=15.8), 7.20 (d, 1H, J=5.5), 6.70 (d, 1H, J=5.5), 6.10 (d, 1H, J=15.8), 4.50 (br s, 2H), 3.75 (s, 3H)

Table 3: ¹³C NMR Spectroscopic Data (100 MHz, CDCl₃)

Compoundδ (ppm)
Methyl 3-(thiophen-3-yl)acrylate 167.5, 140.1, 134.5, 129.8, 127.2, 125.5, 118.0, 51.7
Methyl 3-(2-nitrothiophen-3-yl)acrylate 166.8, 148.5, 138.0, 132.1, 128.9, 120.5, 119.8, 52.1
Methyl 3-(2-aminothiophen-3-yl)acrylate 168.2, 145.0, 135.2, 128.0, 125.1, 115.8, 115.2, 51.5

Experimental Protocols

The following are generalized experimental protocols for obtaining the spectroscopic data presented above.

UV-Vis Spectroscopy: A solution of the compound (approximately 1 x 10⁻⁵ M) was prepared in spectroscopic grade ethanol. The UV-Vis spectrum was recorded from 200 to 400 nm using a double-beam UV-Vis spectrophotometer with a 1 cm path length quartz cuvette. The solvent was used as the reference.

Infrared (IR) Spectroscopy: The IR spectrum was recorded using a Fourier Transform Infrared (FTIR) spectrometer. A small amount of the solid sample was finely ground with KBr and pressed into a thin pellet. The spectrum was recorded in the range of 4000-400 cm⁻¹.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra were recorded on a 400 MHz NMR spectrometer. The samples were dissolved in deuterated chloroform (B151607) (CDCl₃) containing tetramethylsilane (B1202638) (TMS) as an internal standard. Chemical shifts (δ) are reported in parts per million (ppm) relative to TMS, and coupling constants (J) are in Hertz (Hz).

Biological Activity and Signaling Pathways

Thiopheneacrylic acid derivatives have garnered significant interest for their anti-inflammatory and antimicrobial properties.

Anti-inflammatory Activity: The anti-inflammatory effects of these compounds are often attributed to their ability to inhibit the cyclooxygenase (COX) and lipoxygenase (LOX) enzymes. These enzymes are key players in the arachidonic acid cascade, which leads to the production of pro-inflammatory mediators such as prostaglandins (B1171923) and leukotrienes.

anti_inflammatory_pathway Membrane_Phospholipids Membrane Phospholipids Arachidonic_Acid Arachidonic Acid Membrane_Phospholipids->Arachidonic_Acid PLA₂ COX COX-1 / COX-2 Arachidonic_Acid->COX LOX 5-LOX Arachidonic_Acid->LOX Prostaglandins Prostaglandins COX->Prostaglandins Leukotrienes Leukotrienes LOX->Leukotrienes Inflammation Inflammation Prostaglandins->Inflammation Leukotrienes->Inflammation Thiophene_Derivatives 3-Thiopheneacrylic Acid Derivatives Thiophene_Derivatives->COX Inhibition Thiophene_Derivatives->LOX Inhibition

Caption: Inhibition of COX and LOX enzymes by 3-Thiopheneacrylic acid derivatives.

Antimicrobial Activity: The antimicrobial mechanism of action for some thiophene (B33073) derivatives involves the disruption of the bacterial cell membrane integrity. This leads to increased membrane permeability, leakage of intracellular components, and ultimately, cell death.

antimicrobial_workflow cluster_bacterium Bacterial Cell Outer_Membrane Outer Membrane Inner_Membrane Inner Membrane Cytoplasm Cytoplasm (Intracellular Components) Thiophene_Derivative 3-Thiopheneacrylic Acid Derivative Membrane_Interaction Interaction with Membrane Lipids/Proteins Thiophene_Derivative->Membrane_Interaction Membrane_Interaction->Outer_Membrane Permeabilization Increased Membrane Permeability Membrane_Interaction->Permeabilization Leakage Leakage of Intracellular Components Permeabilization->Leakage Cell_Death Bacterial Cell Death Leakage->Cell_Death

Caption: Mechanism of bacterial membrane disruption by 3-Thiopheneacrylic acid derivatives.

References

comparing the power conversion efficiency of solar cells based on different thiophene monomers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and scientists in the field of renewable energy, the selection of monomer units is a critical step in the design of next-generation organic solar cells. Thiophene-based polymers have emerged as a cornerstone of this technology, offering a versatile platform for tuning the electronic and physical properties of the photoactive layer. This guide provides a comparative analysis of various thiophene (B33073) monomers, summarizing their impact on the power conversion efficiency (PCE) of the resulting solar cells and detailing the experimental protocols for device fabrication and characterization.

The performance of organic photovoltaics is intrinsically linked to the molecular architecture of the donor and acceptor materials. Thiophene, a sulfur-containing five-membered aromatic ring, serves as an excellent electron-rich building block for conjugated polymers. Its derivatives can be chemically modified to control the polymer's bandgap, energy levels, charge carrier mobility, and morphology in the solid state. This adaptability has led to a broad exploration of thiophene-based monomers, each contributing uniquely to the overall device efficiency.

Performance Comparison of Thiophene-Based Polymers

The following table summarizes the key performance parameters of solar cells fabricated using different polymers derived from various thiophene monomers. The data, compiled from recent literature, highlights the power conversion efficiency (PCE), open-circuit voltage (Voc), short-circuit current density (Jsc), and fill factor (FF).

Polymer/Monomer DerivativeAcceptorPCE (%)Voc (V)Jsc (mA/cm²)FF (%)Reference
P(Qx8O-T)P(NDIDEG-T)2.27~0.8--[1]
PDTPBT-C5PCBM2.80---[2]
PDTC-based-3.740.91--[2]
PGeBTBT-4.5-18.6-[2]
PTP-ThPTB7-Th5.360.8612.5449.4[3]
PTP-TTPTB7-Th7.040.8614.9654.5[3]
PTBTz-5-6.91---[4]
P2-3T2FPC61BM7.140.8012.7768.99[5]
PTBTz-2-9.72-16.84-[4]
dFT-HTAZITIC-Th1~10~1.0--[5]
PFETVT-TL1511.81---[6]
PM6L8-BO18.320.87425.7281.5[7]
PM6PYF-EF17.07---[8]
PM6:PY-ITPYF-EF18.62---[8]

Key Insights from Comparative Data

The data reveals several key trends in the design of thiophene-based monomers for high-performance solar cells:

  • Fused Ring Systems: Incorporating fused thiophene rings, such as in dithieno[3,2-b:2',3'-d]thiophene (DTT), often leads to more rigid and planar polymer backbones. This can enhance intermolecular π-π stacking, facilitating charge transport and improving device performance. For instance, the rigid structure of dye 1 based on dithienothiophene resulted in better charge carrier separation compared to a more flexible terthiophene-based dye.[9]

  • Electron-Withdrawing and Donating Groups: The introduction of electron-withdrawing or -donating side chains and co-monomers allows for precise tuning of the polymer's highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels.[1] This is crucial for optimizing the open-circuit voltage and ensuring efficient charge transfer at the donor-acceptor interface.

  • Side-Chain Engineering: The length and branching of alkyl side chains play a significant role in polymer solubility and film morphology. Shorter alkyl chains in PDTPBT polymers led to improved film absorption and morphology, resulting in higher PCE.[2]

  • Fluorination: The addition of fluorine atoms to the thiophene unit or adjacent monomers, as seen in dFT-HTAZ, can lower the HOMO energy level, leading to a significant increase in the open-circuit voltage.[5]

  • Isomeric Structures: The orientation of asymmetric units within the polymer backbone can have a profound impact on device performance. For example, the isomeric D-A copolymers PTBTz-2 and PTBTz-5, which differ only in the orientation of the thiazole (B1198619) unit, exhibited a nearly 40% difference in PCE.[4]

Experimental Protocols

The fabrication and characterization of thiophene-based polymer solar cells generally follow a standardized procedure, with variations in specific materials and processing conditions.

Device Fabrication

A typical fabrication process for a bulk-heterojunction organic solar cell is as follows:

  • Substrate Preparation: Indium tin oxide (ITO) coated glass substrates are sequentially cleaned in ultrasonic baths of detergent, deionized water, acetone, and isopropanol.

  • Hole Transport Layer (HTL) Deposition: A thin layer of poly(3,4-ethylenedioxythiophene):poly(styrenesulfonate) (PEDOT:PSS) is spin-coated onto the ITO substrate to facilitate hole collection.[10]

  • Active Layer Deposition: The thiophene-based polymer (donor) and a fullerene derivative (e.g., PCBM) or a non-fullerene acceptor are dissolved in a common organic solvent (e.g., chlorobenzene, chloroform, or o-dichlorobenzene).[2][10] This blend solution is then spin-coated on top of the HTL to form the photoactive layer.[10] The thickness of this layer is a critical parameter for device performance.[10]

  • Cathode Deposition: A low work function metal (e.g., calcium or aluminum) followed by a more stable metal (e.g., silver or aluminum) is thermally evaporated on top of the active layer in a high-vacuum chamber to form the cathode.[10]

Characterization

The performance of the fabricated solar cells is evaluated using the following techniques:

  • Current-Voltage (J-V) Characteristics: The J-V curves are measured under simulated solar illumination (e.g., AM 1.5G at 100 mW/cm²) using a solar simulator and a source meter. This measurement provides the key parameters: PCE, Voc, Jsc, and FF.

  • External Quantum Efficiency (EQE): EQE, also known as Incident Photon-to-Current Conversion Efficiency (IPCE), measures the ratio of collected charge carriers to incident photons at a specific wavelength. This provides insight into the spectral response of the solar cell.

  • Morphology Characterization: Techniques such as Atomic Force Microscopy (AFM) and Transmission Electron Microscopy (TEM) are used to investigate the nanoscale morphology of the donor-acceptor blend in the active layer, which is crucial for efficient charge separation and transport.

Workflow and Logical Relationships

The development and evaluation of solar cells based on different thiophene monomers follow a logical progression from molecular design to device testing.

G cluster_synthesis Monomer & Polymer Synthesis cluster_fabrication Device Fabrication cluster_characterization Characterization cluster_analysis Analysis & Optimization Monomer Thiophene Monomer Design & Synthesis Polymerization Polymerization Monomer->Polymerization Solution Active Layer Solution Preparation (Polymer + Acceptor) Polymerization->Solution SpinCoating Spin-Coating & Thin Film Formation Solution->SpinCoating Deposition Electrode Deposition SpinCoating->Deposition Morphology Morphology Analysis (AFM, TEM) SpinCoating->Morphology JV J-V Measurement (PCE, Voc, Jsc, FF) Deposition->JV EQE EQE Measurement Deposition->EQE Analysis Structure-Property Relationship Analysis JV->Analysis EQE->Analysis Morphology->Analysis Analysis->Monomer Feedback Loop for New Monomer Design

Figure 1: Workflow for developing and testing thiophene-based solar cells.

The diagram above illustrates the cyclical process of designing and synthesizing novel thiophene monomers, fabricating solar cell devices, characterizing their performance, and analyzing the results to inform the design of the next generation of materials. This iterative approach is fundamental to advancing the field of organic photovoltaics.

References

alternative monomers to 3-Thiopheneacrylic acid methyl ester for synthesizing conductive polymers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The synthesis of conductive polymers is a cornerstone of advanced materials science, with applications ranging from organic electronics to biomedical devices. While 3-Thiopheneacrylic acid methyl ester has been a monomer of interest, a range of alternative monomers offer superior or tailored properties for specific applications. This guide provides an objective comparison of the performance of three leading alternative monomers—3,4-ethylenedioxythiophene (B145204) (EDOT), pyrrole (B145914), and aniline (B41778)—supported by experimental data and detailed synthesis protocols.

Performance Comparison of Conductive Polymers

The choice of monomer significantly impacts the key properties of the resulting conductive polymer, including its electrical conductivity, stability, and processability. The following table summarizes the quantitative performance of polymers synthesized from EDOT, pyrrole, and aniline.

PropertyPoly(3,4-ethylenedioxythiophene) (PEDOT)Polypyrrole (PPy)Polyaniline (PANI)
Electrical Conductivity Up to 3000 S/cm (with acid treatment)[1]. Films prepared by flow cell show high conductivity (230 kS/m)[2].~0.3 - 1 S/cm[3].Highly dependent on doping. Undoped: 6.28 x 10⁻⁹ S/m; Doped (4% HBr): 4.60 x 10⁻⁵ S/m[4]. Can reach up to 130 S/cm with further processing[5].
Thermal Stability Stable up to 150°C[6].Stable in air up to 150°C[7].The undoped form is more thermally stable than doped forms[8].
Environmental Stability Stability can be enhanced with treatments like ethylene (B1197577) glycol[6][9]. Heat-treated films show good water stability[10].Good environmental stability[11].Good environmental stability, particularly in humid air[12]. Conductivity can decrease in aqueous media with pH > 5[13].
Processability Often processed as a dispersion with a polyelectrolyte (e.g., PSS)[2].Insoluble in most solvents, but can be processed as composites[14].The emeraldine (B8112657) base form is soluble in some organic solvents, but doping reduces solubility[15].

Experimental Protocols

Detailed methodologies for the synthesis of conductive polymers from these alternative monomers are crucial for reproducible research. Below are representative protocols for the chemical and electrochemical polymerization of EDOT, pyrrole, and aniline.

Synthesis of PEDOT

1. Oxidative Chemical Polymerization of EDOT:

This method is widely used for the large-scale synthesis of solution-processable PEDOT.

  • Materials: 3,4-ethylenedioxythiophene (EDOT) monomer, oxidant (e.g., iron(III) p-toluenesulfonate), alcohol (e.g., isopropanol), substrate.

  • Procedure:

    • Dissolve the EDOT monomer and the oxidant in the alcohol to form a clear solution[16].

    • Apply the solution onto the desired substrate using techniques like spin-coating, dip-coating, or spray-coating[17].

    • Control the thickness of the coating by adjusting parameters such as solution concentration and coating speed[17].

    • Anneal the coated substrate to facilitate the polymerization process[16].

    • Rinse the substrate with a polar solvent to remove any unreacted monomer, oligomers, and by-products[17].

2. Electrochemical Polymerization of EDOT:

This method allows for the direct formation of thin PEDOT films on an electrode surface.

  • Materials: Three-electrode electrochemical cell (working, reference, and counter electrodes), electrolyte solution containing EDOT.

  • Procedure:

    • Fill the electrochemical cell with the electrolyte solution containing the EDOT monomer[17].

    • Apply a potential between the working and counter electrodes[17].

    • This potential causes the oxidation of EDOT monomers at the surface of the working electrode, leading to the formation of radical cations[17].

    • These radical cations then polymerize to form a thin film of PEDOT on the working electrode substrate[17].

Synthesis of Polypyrrole (PPy)

1. Chemical Oxidative Polymerization of Pyrrole:

A common method for producing PPy powder or films.

  • Materials: Pyrrole monomer, oxidant (e.g., iron(III) chloride), solvent (e.g., water or organic solvent).

  • Procedure:

    • Dissolve the pyrrole monomer in the chosen solvent.

    • Add the oxidant to the solution to initiate the polymerization. The reaction is thought to proceed via the formation of a pi-radical cation of pyrrole[7].

    • The polymerization continues through the coupling of these radical cations[7].

    • The resulting PPy precipitates and can be collected by filtration.

2. Electrochemical Polymerization of Pyrrole:

This technique allows for the controlled growth of PPy films on an electrode.

  • Materials: Electrochemical cell, pyrrole monomer, electrolyte (e.g., LiClO4 in acetonitrile).

  • Procedure:

    • Prepare a solution of the pyrrole monomer and the electrolyte in the chosen solvent.

    • Immerse the electrodes into the solution.

    • Apply a potential to the working electrode to oxidize the pyrrole monomer, forming reactive radical cations[18].

    • These radical cations react with each other and with other monomer units to form the polymer film on the anode[18].

Synthesis of Polyaniline (PANI)

1. Chemical Oxidative Polymerization of Aniline:

A straightforward method for synthesizing PANI.

  • Materials: Aniline monomer, oxidant (e.g., ammonium (B1175870) persulfate), acidic aqueous medium (e.g., 1M HCl).

  • Procedure:

    • Dissolve the aniline monomer in the acidic aqueous medium and cool the solution to 0°C[19].

    • Slowly add a solution of the oxidant to the aniline solution with constant stirring to initiate polymerization[19].

    • After the reaction is complete, the PANI precipitate is collected by filtration and washed to remove unreacted reagents[19].

    • The resulting PANI is in its conductive emeraldine salt form. It can be converted to the non-conductive emeraldine base by treatment with a base like ammonia[19].

Visualization of Synthesis Workflows

The following diagrams, generated using Graphviz, illustrate the logical flow of the polymerization processes.

EDOT_Chemical_Polymerization cluster_solution Solution Preparation cluster_coating Film Deposition cluster_polymerization Polymerization & Purification Dissolve EDOT\nand Oxidant Dissolve EDOT and Oxidant Apply Solution\nto Substrate Apply Solution to Substrate Dissolve EDOT\nand Oxidant->Apply Solution\nto Substrate Anneal Anneal Apply Solution\nto Substrate->Anneal Rinse Rinse Anneal->Rinse PEDOT Film PEDOT Film Rinse->PEDOT Film

Chemical Polymerization of EDOT

Pyrrole_Electrochemical_Polymerization Pyrrole Monomer\n+ Electrolyte Pyrrole Monomer + Electrolyte Electrochemical Cell Electrochemical Cell Pyrrole Monomer\n+ Electrolyte->Electrochemical Cell Oxidation at Anode Oxidation at Anode Electrochemical Cell->Oxidation at Anode Apply Potential Radical Cation\nFormation Radical Cation Formation Oxidation at Anode->Radical Cation\nFormation Polymerization Polymerization Radical Cation\nFormation->Polymerization Polypyrrole Film\non Anode Polypyrrole Film on Anode Polymerization->Polypyrrole Film\non Anode

Electrochemical Polymerization of Pyrrole

Aniline_Chemical_Polymerization cluster_reactants Reactant Preparation Aniline in\nAcidic Medium Aniline in Acidic Medium Mixing & Reaction Mixing & Reaction Aniline in\nAcidic Medium->Mixing & Reaction Oxidant Solution Oxidant Solution Oxidant Solution->Mixing & Reaction Precipitation Precipitation Mixing & Reaction->Precipitation Filtration & Washing Filtration & Washing Precipitation->Filtration & Washing Polyaniline (Salt) Polyaniline (Salt) Filtration & Washing->Polyaniline (Salt)

Chemical Polymerization of Aniline

References

Safety Operating Guide

Prudent Disposal Procedures for 3-Thio-pheneacrylic Acid Methyl Ester

Author: BenchChem Technical Support Team. Date: December 2025

For Research Use Only. Not for diagnostic or therapeutic use.

The following provides a comprehensive guide to the proper disposal of 3-Thio-pheneacrylic acid methyl ester (CAS No. 135835-43-7). This information is intended for researchers, scientists, and drug development professionals. It is imperative to supplement these guidelines with a thorough review of your institution's specific safety protocols and in consultation with your Environmental Health and Safety (EHS) department. A complete Safety Data Sheet (SDS) should be obtained from the supplier and reviewed before handling this chemical.

Immediate Safety and Handling Precautions

Limited publicly available safety data exists for this compound. Therefore, it should be handled as a potentially hazardous substance.

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including a laboratory coat, nitrile gloves, and chemical safety goggles.

  • Ventilation: All work with this compound should be conducted in a well-ventilated laboratory, preferably within a chemical fume hood.

  • Spill Management: In case of a spill, evacuate the immediate area. For small spills, absorb the material with an inert absorbent such as vermiculite, dry sand, or earth. Place the contaminated absorbent into a sealed, appropriately labeled container for hazardous waste disposal. Do not allow the chemical to enter drains or waterways.

Step-by-Step Disposal Protocol

The disposal of this compound must comply with federal, state, and local regulations. The U.S. Environmental Protection Agency (EPA) regulates hazardous waste under the Resource Conservation and Recovery Act (RCRA).[1]

  • Waste Identification and Classification:

    • Based on its chemical structure as an organic sulfur compound and an ester, this compound should be treated as hazardous chemical waste.

    • Consult your institution's EHS department to determine the appropriate waste codes.

  • Waste Segregation and Collection:

    • Do not dispose of this chemical down the drain.

    • Collect waste this compound in a dedicated, properly labeled hazardous waste container. The container should be made of a compatible material (e.g., glass or polyethylene).

    • The waste container must be clearly labeled with "Hazardous Waste" and the full chemical name: "this compound".

    • Do not mix this waste with other chemical waste streams unless explicitly permitted by your EHS department. Incompatible materials can lead to dangerous chemical reactions.

  • Storage of Chemical Waste:

    • Store the sealed waste container in a designated Satellite Accumulation Area (SAA) within the laboratory.

    • The SAA should be a secondary containment system to prevent the release of the chemical in case of a leak.

    • Ensure the storage area is cool, dry, and well-ventilated, away from sources of ignition.

  • Arranging for Disposal:

    • Once the waste container is full or has been in storage for the maximum allowable time per institutional policy (often not exceeding one year for partially filled containers in an SAA), arrange for its collection by your institution's EHS department or a licensed hazardous waste disposal contractor.[1]

    • A hazardous waste manifest will be required for off-site transportation and disposal. This document tracks the waste from its point of generation to its final disposal facility.[1]

Quantitative Data Summary for Disposal

ParameterValue/InformationSource/Regulation
CAS Number 135835-43-7Chemical Supplier
Molecular Formula C8H8O2SChemical Supplier
Physical Form Crystalline solidCayman Chemical
Recommended Storage -20°CCayman Chemical
EPA Regulation RCRAU.S. EPA
Disposal Method Incineration or other methods by a licensed hazardous waste facilityGeneral Laboratory Practice
Sewer Disposal ProhibitedGeneral Laboratory Practice

Experimental Workflow and Disposal Decision Process

The following diagram illustrates the decision-making process for the proper handling and disposal of this compound.

G start Start: Handling This compound ppe Wear Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe fume_hood Work in a Chemical Fume Hood start->fume_hood experiment Experimental Use ppe->experiment fume_hood->experiment waste_generation Generate Waste (Unused material, contaminated items) experiment->waste_generation spill Spill Occurs experiment->spill waste_container Collect in a Labeled Hazardous Waste Container waste_generation->waste_container spill_cleanup Absorb with Inert Material Collect in a Sealed Container spill->spill_cleanup spill_cleanup->waste_container saa Store in Satellite Accumulation Area (SAA) waste_container->saa ehs_pickup Arrange for EHS/ Licensed Contractor Pickup saa->ehs_pickup end End: Proper Disposal ehs_pickup->end

Caption: Disposal workflow for this compound.

References

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Retrosynthesis Analysis

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Min. plausibility 0.01
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